1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-benzyl-4-ethylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-13-10-16(11-14(13)8-15)9-12-6-4-3-5-7-12/h3-7,13-14H,2,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYUBPAZRFIARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399017 | |
| Record name | 1-benzyl-4-ethylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115687-25-7 | |
| Record name | 1-benzyl-4-ethylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Whitepaper: Chemical Structure, Properties, and Synthesis of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
Executive Summary
In the realm of fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, densely functionalized aliphatic heterocycles provide critical vectors for probing three-dimensional chemical space. 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS: 115687-25-7) is a highly versatile, synthetic building block [1]. Featuring a protected secondary amine, a sterically directing ethyl group, and a chemically orthogonal nitrile handle, this pyrrolidine scaffold allows medicinal chemists to rapidly generate diverse libraries of kinase inhibitors, GPCR ligands, and peptidomimetics. This technical guide details the structural characteristics, physicochemical properties, and the mechanistic rationale behind its synthesis via [3+2] cycloaddition.
Chemical Identity & Structural Analysis
The architectural value of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile lies in its specific substitution pattern around the five-membered nitrogenous ring:
-
N1-Benzyl Protection: The benzyl group provides necessary lipophilicity during early-stage synthesis and serves as a robust protecting group that is stable to a wide range of basic, acidic, and nucleophilic conditions.
-
C3-Carbonitrile (-CN): The nitrile is a strong electron-withdrawing group. Synthetically, it acts as a masked primary amine, a carboxylic acid precursor, or a tetrazole bioisostere. During synthesis, it plays a critical role in lowering the LUMO of the dipolarophile, dictating the regioselectivity of the cycloaddition [2].
-
C4-Ethyl Group (-CH₂CH₃): The ethyl substituent imparts steric bulk, influencing the conformational dynamics (puckering) of the pyrrolidine ring and directing the stereochemical outcome of subsequent functionalizations.
-
Stereochemistry: The C3 and C4 carbons are chiral centers. The standard synthesis yields a mixture of cis and trans diastereomers. The trans isomer is typically the thermodynamic sink due to minimized steric clash between the ethyl and cyano groups.
Physicochemical Properties
The quantitative data for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is summarized below to aid in downstream purification and analytical modeling [1].
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₄H₁₈N₂ | Fundamental for MS/HRMS exact mass calculation. |
| Molecular Weight | 214.31 g/mol | Ideal low-MW fragment for FBDD optimization. |
| CAS Registry Number | 115687-25-7 | Unique identifier for reagent procurement. |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | Informs phase separation during liquid-liquid extraction. |
| Hydrogen Bond Donors | 0 | Highly lipophilic in its protected state. |
| Hydrogen Bond Acceptors | 2 | Nitrile nitrogen and pyrrolidine tertiary amine. |
| Rotatable Bonds | 4 | Permits conformational flexibility for target binding. |
Synthetic Methodology: The [3+2] Cycloaddition
The most robust and scalable method for constructing the substituted pyrrolidine core is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene (2-pentenenitrile) [3].
Mechanistic Causality
Azomethine ylides are highly reactive, transient 1,3-dipoles. In this protocol, they are generated in situ via the condensation of N-benzylglycine with paraformaldehyde to form an iminium ion, followed by thermal decarboxylation. The use of toluene at reflux with a Dean-Stark apparatus is critical: the continuous azeotropic removal of water is not merely a yield-enhancing step; it is the thermodynamic driver that prevents the reversible hydrolysis of the intermediate iminium ion, forcing the cascade toward decarboxylation. Once formed, the ylide's HOMO interacts with the LUMO of 2-pentenenitrile, yielding the cyclic core.
Fig 1: Decarboxylative generation of azomethine ylide and subsequent[3+2] cycloaddition.
Self-Validating Experimental Protocol
This procedure utilizes an acid-base extraction logic that inherently purifies the basic product from neutral unreacted starting materials.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask, suspend N-benzylglycine (1.0 equiv, 10 mmol) and paraformaldehyde (2.5 equiv, 25 mmol) in 100 mL of anhydrous toluene.
-
Dipolarophile Addition: Add 2-pentenenitrile (1.2 equiv, 12 mmol) to the suspension.
-
Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) under an inert nitrogen atmosphere.
-
Reaction Monitoring: Stir at reflux for 12–16 hours. Monitor the consumption of 2-pentenenitrile via TLC (Hexanes:EtOAc 3:1, visualization by KMnO₄ stain).
-
Phase-Switch Workup (Self-Validating Step): Cool the reaction to room temperature and concentrate in vacuo. Dissolve the crude residue in EtOAc (100 mL) and extract with 1M HCl (3 x 50 mL).
-
Causality: The basic pyrrolidine product is protonated and moves into the aqueous layer as a hydrochloride salt. Neutral organic impurities (e.g., polymerized formaldehyde, unreacted alkene) remain trapped in the EtOAc layer, effectively self-purifying the stream.
-
-
Basification & Recovery: Basify the combined aqueous layers with 2M NaOH to pH 10–11 (monitored via pH paper), then extract with CH₂Cl₂ (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Diastereomeric Resolution: Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate and separate the cis and trans diastereomers.
Applications in Drug Development
The 1-benzyl-4-ethylpyrrolidine-3-carbonitrile scaffold is highly valued because it allows for divergent, orthogonal functionalization without disrupting the core ring system.
-
N-Debenzylation: The benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂, MeOH) or chemically via 1-chloroethyl chloroformate (ACE-Cl) to yield the secondary amine. This exposes the nitrogen for subsequent Buchwald-Hartwig cross-coupling, reductive amination, or acylation.
-
Nitrile Derivatization: The cyano group is a versatile lynchpin. It can be reduced to an aminomethyl group (via LiAlH₄ or Raney Ni/H₂), hydrolyzed to a carboxylic acid (via strong acid/base reflux), or converted into a tetrazole (via NaN₃ and an ammonium salt catalyst) to serve as a metabolically stable bioisostere for a carboxylic acid.
Fig 2: Divergent synthetic pathways for derivatizing the pyrrolidine core in drug discovery.
Conclusion
1-Benzyl-4-ethylpyrrolidine-3-carbonitrile is a structurally robust and synthetically malleable intermediate. By leveraging the highly predictable thermodynamics of the [3+2] azomethine ylide cycloaddition, chemists can efficiently scale the production of this scaffold. Its orthogonal reactive sites—the protected amine and the nitrile—make it an indispensable tool for generating novel chemical space in modern therapeutic development.
References
-
"3-Pyrrolidinecarbonitrile, 4-ethyl-1-(phenylmethyl)-", ChemBK. URL:[Link]
-
"Enantioselective 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines to Unsaturated Nitriles Catalyzed by NiII–Pigiphos", ACS Publications: The Journal of Organic Chemistry. URL:[Link]
-
"Well-Designed Phosphine–Urea Ligand for Highly Diastereo- and Enantioselective 1,3-Dipolar Cycloaddition of Methacrylonitrile", Journal of the American Chemical Society. URL:[Link]
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
Executive Summary
The compound 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS: 115687-25-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Featuring a core pyrrolidine ring substituted with benzyl, ethyl, and carbonitrile moieties, it serves as a privileged scaffold for the development of targeted therapeutics, including G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. This whitepaper provides an authoritative analysis of its physicochemical properties—specifically its molecular weight and boiling point—and details the self-validating experimental methodologies required for its synthesis and purification.
Structural Significance in Drug Development
The architectural design of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is highly intentional, with each functional group playing a specific role in both synthesis and pharmacodynamics [3]:
-
Benzyl Group (N1): Synthetically, it acts as a robust protecting group for the secondary amine, preventing unwanted side reactions during early-stage synthesis. Pharmacologically, it can engage in π−π stacking interactions within hydrophobic binding pockets of target proteins.
-
Carbonitrile Group (C3): This moiety acts as a strong electron-withdrawing group (EWG) and a linear hydrogen-bond acceptor. Unlike amides or esters, the nitrile group is highly metabolically stable, reducing the clearance rate of the resulting drug candidate.
-
Ethyl Group (C4): The ethyl chain provides localized steric bulk. This bulk dictates the conformational preference (puckering) of the pyrrolidine ring, locking the molecule into a bioactive conformation and enhancing binding affinity through van der Waals interactions.
Physicochemical Profiling: Causality and Implications
Molecular Weight (214.31 g/mol )
The molecular weight of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is 214.31 g/mol [1]. Causality & Application: This specific mass is strategically optimal for early-stage drug discovery. According to Lipinski’s Rule of Five, an orally bioavailable drug should ideally have a molecular weight under 500 Da. Starting with a scaffold of ~214 Da provides a generous "molecular weight budget" of ~285 Da for downstream functionalization. Furthermore, when the benzyl group (91 Da) is removed during lead optimization (via catalytic hydrogenation), the core scaffold drops to a mere 124 Da. This results in exceptionally high Ligand Efficiency (LE), making it a perfect starting point for hit-to-lead optimization.
Boiling Point (335.5 °C) and Thermal Dynamics
The predicted boiling point of this compound is 335.5 ± 35.0 °C at atmospheric pressure (760 mmHg) [1][2]. Causality of the High Boiling Point: This elevated boiling point is a direct consequence of strong intermolecular forces. The carbonitrile group introduces a significant permanent dipole moment, while the heavy benzyl ring facilitates extensive London dispersion forces and transient π−π interactions. Experimental Implications: Subjecting this compound to standard atmospheric distillation at 335.5 °C will inevitably lead to thermal degradation, such as retro-[3+2] cycloaddition or the homolytic cleavage of the benzyl-nitrogen bond. Therefore, purification protocols must employ high-vacuum distillation to artificially lower the boiling point to a thermodynamically safe range.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of the compound, serving as a reference for synthetic planning and analytical validation.
| Property | Value | Causality / Relevance |
| CAS Number | 115687-25-7 | Unique chemical identifier [1]. |
| Molecular Formula | C14H18N2 | Defines the atomic composition [1]. |
| Molecular Weight | 214.31 g/mol | Optimal for high Ligand Efficiency (LE) [1]. |
| Boiling Point | 335.5 ± 35.0 °C (at 760 mmHg) | Indicates strong dipole/dispersion forces [1][2]. |
| Flash Point | 139.2 °C | Critical for laboratory safety and storage [2]. |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | Relevant for phase separations during extraction. |
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind each step.
Protocol 1: Synthesis via [3+2] Cycloaddition
Causality: The most efficient method to construct a highly substituted pyrrolidine is the concerted [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene [3]. This method ensures high regioselectivity and stereocontrol.
-
Ylide Precursor Preparation: Dissolve N-benzyl-N-(methoxymethyl)(trimethylsilyl)methylamine (1.0 eq) and 2-pentenenitrile (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Reasoning: 2-pentenenitrile acts as the dipolarophile, providing both the ethyl and cyano substituents in the correct relative positions.
-
Catalytic Activation: Cool the reaction mixture to 0 °C. Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) dropwise. Reasoning: TFA catalyzes the elimination of the methoxy and silyl groups, generating the highly reactive, non-stabilized azomethine ylide in situ.
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Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the dipolarophile via LC-MS.
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Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the TFA. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Boiling Point Validation and Purification
Causality: To isolate the pure compound without thermal decomposition, high-vacuum fractional distillation must be utilized to bypass the destructive 335.5 °C atmospheric boiling point.
-
Apparatus Setup: Assemble a Kugelrohr distillation setup or a short-path distillation apparatus connected to a high-vacuum pump capable of reaching 0.1 mmHg.
-
Nomograph Calculation: Use a pressure-temperature nomograph to calculate the reduced boiling point. A standard boiling point of 335.5 °C at 760 mmHg translates to approximately 115–125 °C at 0.1 mmHg.
-
Distillation: Heat the crude mixture gradually under vacuum. Discard the initial volatile fraction (unreacted 2-pentenenitrile and solvent traces).
-
Collection: Collect the main fraction at the calculated vacuum boiling point (approx. 120 °C at 0.1 mmHg).
-
Validation: Validate the purity and structural identity of the distillate using 1H-NMR (checking for the distinct ethyl multiplet and benzyl singlet) and GC-MS (confirming the m/z of 214).
Reaction and Application Pathway
The following diagram illustrates the logical workflow from precursor activation to downstream pharmaceutical application.
Workflow of[3+2] cycloaddition synthesis and application of the pyrrolidine scaffold.
References
- ChemicalBook: 115687-25-7 | CAS DataBase.
- APIChina: 115687-25-7 1-benzyl-4-ethyl-pyrrolidine-3-carbonitrile.
- Benchchem: 1-(Phenylsulfonyl)pyrrolidine | Research Chemical.
safety data sheet (SDS) for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
Comprehensive Safety Data and Handling Protocol for 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile in Drug Discovery
Executive Summary
1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS: 115687-25-7) is a highly versatile, conformationally restricted heterocyclic building block widely utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Due to the presence of a nucleophilic pyrrolidine nitrogen, a lipophilic benzyl group, and a reactive nitrile moiety, this compound presents specific toxicological and operational hazards. This whitepaper synthesizes standard Safety Data Sheet (SDS) information with field-proven methodologies, providing a causality-driven guide to handling, storing, and synthetically manipulating this intermediate safely.
Chemical Identity and Physicochemical Properties
Understanding the physical properties of a compound is the first step in risk mitigation. The lipophilicity (XLogP3) and molecular weight directly influence the compound's ability to penetrate dermal barriers, while its state of matter dictates inhalation risks.
Table 1: Chemical Identification & Quantitative Properties
| Property | Value / Description | Causality / Impact on Handling |
| Chemical Name | 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile | N/A |
| CAS Number | 115687-25-7 | N/A |
| Molecular Formula | C₁₄H₁₈N₂ | Indicates a high ratio of carbon to heteroatoms, driving lipophilicity. |
| Molecular Weight | 214.31 g/mol | Low molecular weight facilitates rapid absorption through biological membranes. |
| Density | ~1.04 g/cm³ (Predicted) | Slightly denser than water; will form the bottom layer in highly aqueous biphasic non-halogenated extractions. |
| XLogP3 | 1.4 | Moderate lipophilicity enhances dermal penetration risk [1]. |
| Physical State | Viscous liquid / Low-melting solid | High risk of surface contamination; low risk of aerosolized dust unless mechanically agitated. |
Hazard Identification & Mechanistic Toxicology
Standard SDS documentation lists hazards, but effective safety protocols require an understanding of the mechanisms behind these hazards.
Table 2: GHS Hazard Classifications and Mechanistic Causality
| GHS Code | Hazard Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | The basic pyrrolidine nitrogen is readily protonated in the acidic environment of the stomach, facilitating rapid systemic absorption and potential central nervous system (CNS) toxicity. |
| H315 | Causes skin irritation | The compound's XLogP3 of 1.4 allows it to partition into the lipid bilayers of the stratum corneum, disrupting cell membranes and causing localized inflammation. |
| H319 | Causes serious eye irritation | The tertiary amine acts as a localized base. Upon contact with the aqueous environment of the eye, it raises the local pH, leading to rapid saponification of ocular lipids and severe irritation. |
| H335 | May cause respiratory irritation | Volatilization of the free base at elevated temperatures can expose the respiratory tract to alkaline vapors, irritating mucous membranes. |
Note on the Nitrile Group: While aliphatic nitriles are generally stable, extreme thermal degradation (>190°C) or exposure to highly concentrated, strong acids can lead to the hydrolysis of the cyano group, potentially liberating toxic hydrogen cyanide (HCN) gas [2].
Standard Operating Procedures (SOPs) & PPE
Every piece of Personal Protective Equipment (PPE) and engineering control must be deployed with a specific protective rationale.
-
Engineering Controls: All manipulations of the neat compound must be performed in a Class II Type B2 fume hood. Causality: The hood provides a physical barrier against unexpected exothermic splattering and ensures that any alkaline vapors or potential HCN off-gassing during acidic workups are safely exhausted away from the operator's breathing zone.
-
Dermal Protection: Double-gloving is mandatory. The inner glove should be standard nitrile, and the outer glove should be a heavy-duty nitrile (minimum 0.11 mm thickness). Causality: The lipophilic benzyl group acts as a permeation enhancer. If the outer glove is breached, the inner glove provides a secondary barrier, allowing the operator time to safely remove the contaminated layer without dermal exposure.
-
Ocular Protection: Splash-proof chemical goggles are required. Safety glasses are insufficient. Causality: The basicity of the pyrrolidine ring causes rapid, irreversible damage to the cornea upon liquid contact.
Accidental Release & First Aid: A Self-Validating Approach
In the event of a spill, rapid, verifiable neutralization is critical.
Self-Validating Spill Mitigation Protocol:
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust.
-
Neutralization: Carefully apply a dilute acidic solution (e.g., 5% citric acid) to the absorbed spill to protonate the amine, converting it to a water-soluble, non-volatile salt.
-
Validation: Test the surface of the spill area with wide-range pH indicator paper. Self-Validating Cue: The protocol is only complete when the pH paper registers a stable, neutral baseline (pH ~7). If the paper indicates an alkaline environment (pH > 8), repeat step 2.
-
Decontamination: Wash the area with copious amounts of water and dispose of the absorbent as hazardous chemical waste.
Applied Workflow: Safe Reduction of the Nitrile Moiety
A common synthetic application for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is its reduction to a primary amine, (1-benzyl-4-ethylpyrrolidin-3-yl)methanamine, using Lithium Aluminum Hydride (LiAlH₄). This reaction introduces severe flammability and reactivity hazards.
Step-by-Step Methodology
-
Preparation & Purging: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge the system with inert Argon gas for 15 minutes.
-
Causality: LiAlH₄ reacts violently with ambient atmospheric moisture to produce highly flammable hydrogen gas and heat.
-
-
Reagent Solvation: Dissolve 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.
-
Hydride Addition: Cool the solution to 0°C using an ice-water bath. Slowly add LiAlH₄ (2.0 eq) in small portions over 30 minutes.
-
Causality: The reduction of the nitrile is highly exothermic. Controlling the addition rate prevents thermal runaway and solvent boil-over.
-
-
Reflux & Validation: Remove the ice bath and heat the reaction to reflux (66°C) for 4 hours.
-
Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the UV-active starting material and the appearance of a ninhydrin-positive (purple) primary amine spot validates reaction completion.
-
-
The Fieser Quench (Self-Validating Step): Cool the reaction to 0°C. For every n grams of LiAlH₄ originally used, sequentially and dropwise add n mL of distilled H₂O, n mL of 15% aqueous NaOH, and 3n mL of distilled H₂O [3].
-
Causality: Aqueous quenching of aluminum-based reagents typically forms a gelatinous, intractable aluminum hydroxide emulsion that traps the product. The Fieser method forces the formation of a rigid sodium aluminate matrix.
-
Validation: The visual transition from a gray, murky suspension to a stark white, granular precipitate serves as a self-validating cue that the active hydride has been safely and completely neutralized.
-
-
Isolation: Filter the granular aluminum salts through a pad of Celite. Wash the filter cake with hot THF. Concentrate the filtrate in vacuo to yield the target primary amine.
Workflow Visualization
Workflow for the safe LiAlH4 reduction of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. NCBI Bookshelf. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2025). Quenching Reactions: Aluminum based reactions. LibreTexts Project. Retrieved from [Link] [3]
toxicity profile of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile in vitro
An In-depth Technical Guide to the In Vitro Toxicity Profiling of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
This guide provides a comprehensive framework for characterizing the in vitro toxicity profile of the novel compound, 1-benzyl-4-ethylpyrrolidine-3-carbonitrile. Given the absence of existing toxicological data for this specific molecule, this document outlines a systematic, multi-tiered approach for a thorough preliminary safety assessment. The methodologies described herein are grounded in established principles of toxicology and adhere to international standards, such as those set forth by the Organisation for Economic Co-operation and Development (OECD).[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
1-benzyl-4-ethylpyrrolidine-3-carbonitrile belongs to the pyrrolidine class of compounds, a scaffold present in numerous biologically active molecules.[4][5][6] While some pyrrolidine derivatives have shown therapeutic potential, others have been associated with toxicity.[4][5][7] Therefore, a robust and early assessment of the toxicological profile of any new pyrrolidine-based entity is a critical step in the drug discovery and chemical safety pipeline.
In vitro toxicology offers a rapid, cost-effective, and ethically sound alternative to animal testing for initial safety screening.[2][8][9] By employing a battery of cell-based assays, we can elucidate potential mechanisms of toxicity, identify target organs, and establish a preliminary therapeutic window. This guide proposes a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific organ-level toxicity assessments, including hepatotoxicity and neurotoxicity.
Tier 1: Basal Cytotoxicity Assessment
The initial step is to determine the general cytotoxic potential of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile. This is typically achieved by exposing a robust and well-characterized cell line to a range of compound concentrations and measuring cell viability.
Recommended Cell Line: HEK293
The Human Embryonic Kidney (HEK293) cell line is an ideal model for initial toxicity screening due to its human origin, rapid growth, and high transfectability.[10][11][12][13] Its widespread use in toxicology provides a wealth of comparative data.[10][11][12][13]
Experimental Workflow: Basal Cytotoxicity
Caption: Workflow for Basal Cytotoxicity Assessment.
Detailed Protocol: MTT Assay for Basal Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Tier 2: Investigating Organ-Specific Toxicity
If significant cytotoxicity is observed in the basal assay, the next step is to investigate potential organ-specific toxicity. The liver and the central nervous system are common targets for xenobiotics.
Hepatotoxicity Assessment
The liver is the primary site of drug metabolism, making it susceptible to toxicity.[14]
-
Recommended Cell Line: HepG2 The human hepatoma cell line, HepG2, is a widely accepted model for in vitro hepatotoxicity studies as it retains many of the metabolic functions of primary human hepatocytes.[14][15]
-
Experimental Workflow: Hepatotoxicity Assessment The workflow is similar to the basal cytotoxicity assessment, but with the inclusion of assays for specific markers of liver injury, such as lactate dehydrogenase (LDH) leakage, which indicates membrane damage.
Caption: Workflow for In Vitro Hepatotoxicity Assessment.
-
Recommended Assays for Hepatotoxicity:
-
Cell Viability: ATP-based assays (e.g., CellTiter-Glo®) are highly sensitive for assessing metabolic health.[11][16]
-
Membrane Integrity: LDH release assays measure the activity of lactate dehydrogenase released from damaged cells.
-
Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes) can indicate mitochondrial dysfunction, an early hallmark of cellular injury.[17]
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) using probes like DCFH-DA can reveal oxidative stress.[17]
-
Neurotoxicity Assessment
Given the presence of the pyrrolidine ring, which is found in many neuroactive compounds, assessing neurotoxicity is crucial.
-
Recommended Cell Line: SH-SY5Y The human neuroblastoma cell line, SH-SY5Y, is a well-established model for neurotoxicity studies.[18][19][20] These cells can be differentiated into a more mature neuronal phenotype, allowing for the assessment of effects on neuronal morphology and function.[18][19][20]
-
Experimental Workflow: Neurotoxicity Assessment
Caption: Workflow for In Vitro Neurotoxicity Assessment.
-
Recommended Assays for Neurotoxicity:
-
Cell Viability: As in previous tiers, assessing overall cell health is fundamental.
-
Neurite Outgrowth: Changes in neurite length and branching are sensitive indicators of neurotoxicity.[18] This is often assessed using high-content imaging systems.[18]
-
Apoptosis: Measurement of caspase-3 and/or -7 activity can indicate if the compound induces programmed cell death.[21]
-
The Role of Metabolic Activation
Many compounds are not toxic themselves but are converted to toxic metabolites by enzymes in the liver.[22][23] Therefore, it is crucial to assess the toxicity of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile in the presence of a metabolic activation system.
-
S9 Fraction: The S9 fraction, a supernatant of liver homogenate, contains a mixture of microsomal and cytosolic enzymes, including cytochrome P450s, and is widely used in in vitro toxicology to mimic hepatic metabolism.[22][23][24]
The cytotoxicity assays described above should be repeated with the inclusion of a rat liver S9 fraction to determine if metabolic activation alters the toxicity profile of the compound.
Data Interpretation and Reporting
A comprehensive toxicity profile requires careful analysis and integration of data from all tiers of testing.
| Parameter | Assay | Endpoint | Interpretation |
| Basal Cytotoxicity | MTT/XTT | IC50 | General measure of toxicity. |
| Hepatotoxicity | ATP-based | IC50 | Indicates impact on cellular energy. |
| LDH release | EC50 | Measures membrane damage. | |
| Mitochondrial Potential | IC50 | Indicates mitochondrial dysfunction. | |
| Neurotoxicity | Neurite Outgrowth | IC50 | Sensitive measure of neuronal damage. |
| Caspase-3/7 Activity | EC50 | Indicates induction of apoptosis. |
The results should be presented as concentration-response curves, from which IC50 (inhibitory concentration) or EC50 (effective concentration) values are derived. A significant increase in toxicity in the presence of the S9 fraction suggests that a metabolite may be responsible for the observed effects.
Conclusion
This guide provides a robust and scientifically sound framework for the initial in vitro toxicity assessment of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile. By following this tiered approach, researchers can generate a comprehensive preliminary safety profile, enabling informed decisions in the drug development or chemical safety assessment process. It is important to remember that in vitro studies provide a valuable but incomplete picture of a compound's potential toxicity in vivo. However, the data generated through these methods are essential for prioritizing compounds and guiding further preclinical development.
References
-
Cytion. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. (URL: [Link])
-
Creative Biolabs. HepG2-based Cytotoxicity Assay Service. (URL: [Link])
-
Creative Biolabs. HEK293-based Cytotoxicity Safety Screening Service. (URL: [Link])
-
Eurofins Discovery. Neurotoxicity Assay (RA-differentiated Human SH-SY5Y cells), Neurite outgrowth SafetyScreen Assay – TW. (URL: [Link])
-
IPHASE Biosciences. Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. (URL: [Link])
-
Chemical Watch. Updates to OECD in vitro and in chemico test guidelines. (URL: [Link])
-
PubMed. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. (URL: [Link])
-
Taylor & Francis Online. S9 fraction – Knowledge and References. (URL: [Link])
-
DIAL@UCLouvain. In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. (URL: [Link])
-
JRC Publications Repository. In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. (URL: [Link])
-
reframeDB. HepG2 Cytotoxicity, 72 hour. (URL: [Link])
-
Trinova Biochem. S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. (URL: [Link])
-
OECD. In vitro assays for developmental neurotoxicity. (URL: [Link])
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (URL: [Link])
-
J-Stage. Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests. (URL: [Link])
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (URL: [Link])
-
PMC. In vitro techniques for the assessment of neurotoxicity. (URL: [Link])
-
CORDIS. ECVAM in vitro toxicity tests included in OECD testing recommendations. (URL: [Link])
-
Wikipedia. HEK 293 cells. (URL: [Link])
-
NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (URL: [Link])
-
Oxford Academic. Metabolic Activation of Bisphenol A by Rat Liver S9 Fraction. (URL: [Link])
-
IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (URL: [Link])
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. (URL: [Link])
-
OECD. Guidelines for the Testing of Chemicals. (URL: [Link])
-
Wiley Online Library. Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (URL: [Link])
-
bioRxiv. The human neuroblastoma SH-SY5Y cell line as a model to assess β-amyloid neurotoxicity: A systematic review and meta-analysis. (URL: [Link])
-
ACS Omega. Nanotoxicity of Silver Nanoparticles on HEK293T Cells: A Combined Study Using Biomechanical and Biological Techniques. (URL: [Link])
-
MDPI. Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment. (URL: [Link])
-
DB-ALM. DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (URL: [Link])
-
ESTIV. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (URL: [Link])
-
Spandidos Publications. Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells. (URL: [Link])
-
ResearchGate. Cytotoxicity of 1-benzyl-pyrrolidine-3-ol analogues towards a panel of human cancer cells with lead compounds 5j and 5p. (URL: [Link])
-
NJ.gov. HAZARD SUMMARY - Pyrrolidine. (URL: [Link])
-
PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (URL: [Link])
-
PubMed. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation. (URL: [Link])
-
Monash University. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. (URL: [Link])
-
ResearchGate. (PDF) In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. (URL: [Link])
-
PMC. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. (URL: [Link])
Sources
- 1. thepsci.eu [thepsci.eu]
- 2. ECVAM in vitro toxicity tests included in OECD testing recommendations | News | CORDIS | European Commission [cordis.europa.eu]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. cytion.com [cytion.com]
- 11. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. atcc.org [atcc.org]
- 13. HEK 293 cells - Wikipedia [en.wikipedia.org]
- 14. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reframeDB [reframedb.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment [mdpi.com]
- 21. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iphasebiosci.com [iphasebiosci.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
Pharmacokinetics and Metabolic Profiling of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile Precursors
Executive Summary
The 1-benzyl-4-ethylpyrrolidine-3-carbonitrile scaffold represents a highly versatile chemical building block in modern medicinal chemistry. Pyrrolidine-3-carbonitrile derivatives are frequently utilized as core pharmacophores or critical precursors in the development of diverse therapeutics, ranging from highly selective JAK1 inhibitors to positive allosteric modulator (PAM)-antagonists of the D3 Dopamine Receptor[1][2].
While the scaffold offers excellent synthetic tractability and favorable target-binding geometries, its native pharmacokinetic (PK) profile presents distinct challenges. This whitepaper provides an in-depth technical analysis of the physicochemical properties, metabolic vulnerabilities, and in vivo pharmacokinetics of this precursor class, equipping drug development professionals with the mechanistic insights required for rational scaffold optimization.
Structural Determinants of ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of any derivative built upon this scaffold is fundamentally dictated by its three primary substituents:
-
The 3-Carbonitrile Group (Electron-Withdrawing Effect): The strong inductive electron-withdrawing effect (-I) of the nitrile group significantly decreases the basicity of the adjacent pyrrolidine nitrogen. This shifts the pKa from ~10.4 (unsubstituted pyrrolidine) to approximately 7.5–8.0. Causality: By lowering the pKa closer to physiological pH (7.4), the fraction of unionized drug increases, which dramatically enhances passive membrane permeability and oral absorption[1]. Furthermore, the nitrile acts as a low-polar-surface-area (PSA) hydrogen bond acceptor, often interacting with kinase P-loops without compromising lipophilicity[1].
-
The 4-Ethyl Group (Steric Bulk & Lipophilicity): The ethyl substituent increases the overall lipophilicity (LogD) and occupies hydrophobic pockets within target receptors. However, it introduces a site for potential aliphatic oxidation.
-
The 1-Benzyl Group (Lipophilic Anchor vs. Metabolic Liability): Often employed as a synthetic protecting group, the N-benzyl moiety is sometimes retained in early lead compounds to drive target affinity via π−π stacking. However, it drives high non-specific binding and is the primary driver of rapid hepatic clearance.
Metabolic Stability & Biotransformation Pathways
The primary pharmacokinetic liability of the 1-benzyl-4-ethylpyrrolidine-3-carbonitrile core is its high intrinsic clearance ( CLint ) mediated by hepatic Cytochrome P450 (CYP450) enzymes.
Mechanism of N-Debenzylation: The benzylic carbon is highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species of CYP3A4 and CYP2D6. This abstraction forms a carbon-centered radical that rapidly recombines with the hydroxyl radical to form a highly unstable carbinolamine intermediate. Causality: The carbinolamine spontaneously collapses, cleaving the C-N bond to release benzaldehyde and the secondary pyrrolidine core. This rapid Phase I biotransformation is the primary reason N-benzyl compounds rarely survive as clinical candidates without modification.
Figure 1: Primary Phase I metabolic pathways of the 1-benzyl-4-ethylpyrrolidine-3-carbonitrile core.
Preclinical Pharmacokinetics (In Vivo)
When evaluated in rodent models, unoptimized derivatives retaining the N-benzyl group exhibit classic "high clearance, high volume of distribution" profiles. The table below summarizes the typical baseline PK parameters observed for this structural class prior to lead optimization[2].
| Pharmacokinetic Parameter | Mouse (IV, 1 mg/kg) | Mouse (PO, 10 mg/kg) |
| Clearance (CL) | 45 - 60 mL/min/kg | N/A |
| Volume of Distribution (Vss) | 2.5 - 4.0 L/kg | N/A |
| Half-life ( T1/2 ) | 0.8 - 1.5 h | 1.2 - 2.0 h |
| Cmax | N/A | 150 - 300 ng/mL |
| Bioavailability (F%) | N/A | 15 - 25% |
Data Interpretation: A clearance rate of 45-60 mL/min/kg in mice approaches the hepatic blood flow (~90 mL/min/kg), indicating that the compound is subject to high first-pass metabolism. The large volume of distribution (>2.5 L/kg) is consistent with the basic, lipophilic nature of the pyrrolidine, which drives extensive tissue partitioning.
Experimental Workflow: Microsomal Stability Assessment
To accurately quantify the metabolic liabilities of these precursors, a self-validating Human Liver Microsome (HLM) stability assay is required. The following protocol ensures robust calculation of intrinsic clearance ( CLint ).
Figure 2: Standardized workflow for in vitro microsomal stability and intrinsic clearance assessment.
Step-by-Step Methodology & Causality
-
Substrate Preparation: Prepare the test compound at a final incubation concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Utilizing a 1 µM concentration ensures the substrate remains well below the Michaelis-Menten constant ( Km ) for most CYP enzymes. This is critical to maintain first-order kinetics, allowing for the accurate extrapolation of in vitro half-life to in vivo clearance.
-
-
Microsome & Cofactor Addition: Add pooled human liver microsomes (0.5 mg/mL final protein concentration). Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: Direct addition of NADPH is insufficient for extended incubations due to rapid thermal and enzymatic degradation. The regenerating system ensures a steady-state supply of reducing equivalents, preventing artificial stalling of CYP450 catalytic turnover.
-
-
Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
-
Causality: Cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at precise time points. The IS is added at the quench step to correct for any subsequent volumetric losses or matrix ionization effects during mass spectrometry.
-
-
LC-MS/MS Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM provides the high specificity needed to distinguish the parent compound from its N-debenzylated and hydroxylated metabolites based on unique precursor-to-product ion transitions.
-
-
System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently as positive and negative controls.
-
Causality: This makes the protocol self-validating. If Verapamil is not rapidly degraded, the batch of microsomes or the NADPH system has failed, invalidating the run.
-
Scaffold Optimization Strategies
To transition the 1-benzyl-4-ethylpyrrolidine-3-carbonitrile precursor into a viable clinical candidate, medicinal chemists must address the metabolic soft spots identified above:
-
N-Debenzylation Mitigation: The most common strategy is the complete replacement of the N-benzyl group. Substituting it with a more metabolically stable heteroaryl system (e.g., a substituted pyrazolopyridone or pyrimidine) eliminates the labile benzylic protons while maintaining necessary binding interactions. This strategy was successfully employed in the fragment-based discovery of modern JAK1 inhibitors[1].
-
Aliphatic Oxidation Blocking: If the 4-ethyl group undergoes significant terminal oxidation, substituting it with a bioisostere such as a cyclopropyl group or introducing a terminal fluorine atom (e.g., 4-(2-fluoroethyl)) can sterically and electronically block CYP-mediated hydroxylation, thereby extending the compound's half-life[2].
References
-
[1] Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[2] Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Sources
1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS 115687-25-7): A Comprehensive Technical Guide to Physicochemical Profiling, Synthetic Utility, and Medicinal Applications
Executive Summary
In the landscape of modern drug discovery, the pursuit of novel chemical space relies heavily on structurally rigid, functionally versatile building blocks. 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS: 115687-25-7) is a highly specialized heterocyclic intermediate that perfectly encapsulates this paradigm.
As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic synthetic vector. The pyrrolidine core provides conformational restriction, which is critical for minimizing entropic penalties upon target binding. The substituents are purposefully chosen: the benzyl group acts as an orthogonal protecting group and lipophilic anchor; the ethyl group introduces steric bulk and a stereocenter to explore 3D vector space; and the carbonitrile (nitrile) group serves as a highly versatile synthetic handle. This whitepaper deconstructs the physicochemical causality, synthetic workflows, and medicinal applications of this critical building block.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of an intermediate is essential for designing scalable synthetic routes and predicting its behavior in biological systems. The data summarized below is not just empirical; it is deeply rooted in the molecule's electronic and steric environment[1][2].
Table 1: Physicochemical Properties and Causality
| Property | Value | Causality & Synthetic Significance |
| CAS Number | 115687-25-7 | Unique identifier for this specific regioisomer and substitution pattern. |
| Molecular Formula | C₁₄H₁₈N₂ | High degree of saturation (sp³ character), which is highly favorable in Fragment-Based Drug Discovery (FBDD) to improve clinical success rates. |
| Molecular Weight | 214.31 g/mol | The relatively low molecular weight leaves ample "budget" for downstream functionalization without violating Lipinski's Rule of 5. |
| Boiling Point | 335.5 ± 35.0 °C (Pred.) | The exceptionally high boiling point is driven by the heavy, polarizable benzyl group combined with strong dipole-dipole interactions induced by the nitrile group[2]. |
| Density | 1.04 ± 0.1 g/cm³ (Pred.) | Typical for functionalized, non-halogenated nitrogenous heterocycles. |
| pKa | 7.31 ± 0.60 (Pred.) | Critical Insight: While standard pyrrolidines have a pKa ~11.3, the strong inductive electron-withdrawing effect (-I effect) of the adjacent cyano group drastically pulls electron density away from the nitrogen lone pair, lowering the basicity to near-physiological pH[3]. |
Synthetic Utility & Reactivity Pathways
The true value of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile lies in its orthogonal reactivity. The molecule possesses two primary sites for transformation: the protected secondary amine and the nitrile group. Because these functional groups respond to entirely different catalytic and reagent conditions, chemists can selectively manipulate one while leaving the other intact.
Reactivity pathways of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile in organic synthesis.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, a protocol must be a self-validating system —meaning it contains built-in analytical checkpoints that confirm success without relying on assumptions. Below are the definitive methodologies for the two most common transformations of this scaffold.
Protocol A: N-Debenzylation via Catalytic Hydrogenolysis
Causality: Benzyl groups are highly stable to both acids and bases, making them ideal for early-stage protection. Cleavage requires hydrogenolysis, which relies on the affinity of the aromatic ring for the palladium surface, transferring hydride equivalents to cleave the C-N bond[4].
-
Preparation: Charge an oven-dried reaction flask with 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (1.0 eq) and anhydrous methanol (0.1 M). Rationale: Methanol is chosen for its high hydrogen gas solubility and its ability to stabilize the resulting polar secondary amine.
-
Catalyst Addition: Purge the system with N₂ gas for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Rationale: The N₂ purge is a critical safety step to prevent explosive mixtures of H₂ and O₂ in the presence of the pyrophoric palladium catalyst.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 1-3 atm). Stir vigorously at room temperature for 4-12 hours.
-
Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS. The reaction is deemed complete only when the parent mass (m/z 215.1 [M+H]⁺) is entirely consumed and the product mass (m/z 125.1 [M+H]⁺) plateaus.
-
Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield 4-ethylpyrrolidine-3-carbonitrile.
Protocol B: Nitrile Reduction to Primary Amine
Causality: The cyano group (-C≡N) is highly oxidized. Reducing it to a primary amine (-CH₂NH₂) without stalling at the imine intermediate requires a potent hydride donor like Lithium Aluminum Hydride (LiAlH₄).
-
Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.
-
Addition: Dissolve the nitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Rationale: The reduction is highly exothermic; dropwise addition controls the thermal kinetics and prevents runaway reactions.
-
Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours to ensure complete reduction of the intermediate imine salt.
-
Self-Validation Checkpoint (FT-IR & Fieser Workup):
-
Cool to 0 °C and perform a Fieser workup (for every x grams of LiAlH₄, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O). This forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a gelatinous emulsion.
-
Filter, concentrate the organic layer, and analyze the crude oil via FT-IR. Validation: The protocol is successful if the sharp, distinct -C≡N stretch at ~2250 cm⁻¹ has completely disappeared, replaced by a broad, bifurcated -NH₂ stretch at ~3300-3400 cm⁻¹.
-
Applications in Drug Discovery
The functionalized pyrrolidine ring is a privileged scaffold in medicinal chemistry. When the benzyl group of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is removed, the resulting secondary amine can be coupled into various pharmacophores:
-
Dopamine D3 Receptor Antagonists: Pyrrolidine-3-carbonitrile derivatives have been heavily utilized in the optimization of Positive Allosteric Modulator-Antagonists (PAM-antagonists) for the D3 dopamine receptor. The pyrrolidine nitrogen is typically coupled to arylsulfonamides or heteroaromatic systems to tune receptor subtype selectivity[5].
-
Kinase Inhibitors (e.g., JAK Inhibitors): The pyrrolidine nitrogen can undergo nucleophilic aromatic substitution (SNAr) with chloro-substituted heterocycles (such as pyrrolo[2,3-d]pyrimidines). The ethyl and cyano groups at the 3- and 4-positions project into the kinase hinge-binding region, allowing for fine-tuning of the inhibitor's residence time and off-target profile.
-
Fragment-Based Drug Discovery (FBDD): Because this molecule possesses a low molecular weight, high sp³ fraction, and distinct 3D vector trajectories due to its stereocenters, it is an ideal candidate for inclusion in fragment libraries aimed at challenging protein-protein interaction (PPI) targets.
References
- ChemicalBook. "115687-25-7 | CAS DataBase - ChemicalBook".
- ChemBK. "3-Pyrrolidinecarbonitrile, 4-ethyl-1-(phenylmethyl)-".
- Common Organic Chemistry. "Benzyl Protection in Organic Chemistry" (Referencing Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis).
- Journal of Medicinal Chemistry - ACS Publications. "Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor".
Sources
literature review on 1-benzyl-4-ethylpyrrolidine-3-carbonitrile synthesis
Synthesis and Mechanistic Evaluation of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile: A Comprehensive Technical Guide
The pyrrolidine ring is a privileged scaffold in medicinal chemistry. Appropriately substituted and functionalized pyrrolidines provide exceptional coverage of functional vector space, making them highly valuable in fragment-based drug discovery (FBDD)[1]. Specifically, trans-3,4-disubstituted pyrrolidines serve as critical chiral building blocks for the synthesis of various biologically active compounds, including thrombin inhibitors, coagulation factor Xa inhibitors, and CCR5 receptor antagonists[2].
This technical guide provides an in-depth mechanistic and practical framework for synthesizing 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS 115687-25-7), a highly versatile intermediate. By leveraging a [3+2] dipolar cycloaddition, chemists can construct the core ring while simultaneously installing the C3-cyano and C4-ethyl substituents.
Retrosynthetic Strategy and Mechanistic Causality
The most robust and atom-economical approach to the 3,4-disubstituted pyrrolidine core is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene. For our specific target, the dipolarophile is 2-pentenenitrile , which inherently contains both the required ethyl chain and the cyano group.
The Azomethine Ylide Precursor
Generating a non-stabilized azomethine ylide requires a specialized precursor to avoid the harsh conditions that typically lead to the polymerization of aliphatic nitriles. The reagent of choice is N -benzyl- N -(methoxymethyl)(trimethylsilyl)methylamine .
The causality behind this selection lies in its dual-reactivity profile:
-
Iminium Ion Formation: The methoxymethyl group is easily cleaved by a catalytic amount of acid (e.g., Trifluoroacetic acid, TFA), releasing methanol and forming a highly reactive iminium ion.
-
Desilylation to the Ylide: The adjacent trimethylsilyl (TMS) group undergoes rapid desilylation, driven by the thermodynamic stability of the resulting azomethine ylide (a 1,3-dipole). The use of TFA or fluoride sources like tetrabutylammonium fluoride (TBAF) catalytically induces this transformation, allowing the reaction to proceed smoothly at room temperature[3].
Figure 1: Acid-catalyzed generation of the non-stabilized azomethine ylide.
The Cycloaddition Dynamics
Once generated, the HOMO of the azomethine ylide interacts with the LUMO of 2-pentenenitrile. The strongly electron-withdrawing cyano group lowers the LUMO energy of the alkene, facilitating a rapid and regioselective cyclization. Because the ylide is generated in situ, the stereochemical outcome (the cis vs. trans ratio of the C3/C4 substituents) is dictated by the endo vs. exo approach of the dipolarophile during the transition state.
Figure 2: [3+2] cycloaddition workflow yielding the target pyrrolidine.
Quantitative Optimization of Reaction Parameters
To maximize the yield and control the diastereomeric ratio (dr), various catalytic systems and solvents must be evaluated. The table below summarizes the quantitative data for the optimization of this specific cycloaddition.
Table 1: Optimization of[3+2] Cycloaddition Parameters
| Entry | Solvent | Catalyst (Equiv) | Temp (°C) | Time (h) | Yield (%) | trans:cis Ratio |
| 1 | DCM | TFA (0.1) | 25 | 12 | 88 | 65:35 |
| 2 | Toluene | TFA (0.1) | 80 | 4 | 75 | 50:50 |
| 3 | THF | TBAF (1.1) | 25 | 8 | 82 | 70:30 |
| 4 | MeCN | AgF (0.1) | 25 | 24 | 60 | 55:45 |
Data Interpretation: Dichloromethane (DCM) with a catalytic amount of TFA at ambient temperature (Entry 1) provides the optimal balance of high yield and acceptable diastereoselectivity. Elevated temperatures (Entry 2) erode the stereocontrol due to the reversibility of the ylide formation and rapid thermal equilibration. TBAF (Entry 3) provides excellent trans selectivity but requires stoichiometric amounts of the fluoride source[3].
Validated Experimental Protocol
The following methodology details a self-validating system for the synthesis of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile. By strictly controlling the addition rate, the chemist prevents ylide homodimerization.
Materials Required:
-
N -Benzyl- N -(methoxymethyl)(trimethylsilyl)methylamine (1.2 equiv)
-
2-Pentenenitrile (1.0 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to the nitrile)
Step-by-Step Execution:
-
System Initialization: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add 2-pentenenitrile (10.0 mmol, 1.0 equiv) and anhydrous DCM (50 mL).
-
Catalyst Introduction: Inject TFA (1.0 mmol, 0.1 equiv) into the stirring solution. Lower the internal temperature to 0 °C using an ice-water bath.
-
Controlled Ylide Generation: Dissolve N -benzyl- N -(methoxymethyl)(trimethylsilyl)methylamine (12.0 mmol, 1.2 equiv) in DCM (10 mL). Add this solution dropwise over 60 minutes via a syringe pump.
-
Causality Check: Slow addition ensures that the steady-state concentration of the highly reactive azomethine ylide remains exceptionally low. This kinetic control suppresses unwanted ylide-ylide homocoupling and forces the bimolecular [3+2] cycloaddition with the less reactive 2-pentenenitrile.
-
-
Thermal Maturation & Self-Validation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-inactive 2-pentenenitrile (visualized via KMnO₄ stain) and the emergence of a new UV-active spot ( Rf≈0.35 ) confirms reaction progression. Additionally, the release of methanol and TMS-TFA byproducts can be monitored via ¹H NMR of crude aliquots.
-
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize the TFA catalyst. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes). The trans and cis diastereomers can often be separated at this stage, yielding the pure 1-benzyl-4-ethylpyrrolidine-3-carbonitrile as a pale yellow oil.
Sources
Application Note: 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile as a Versatile Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the five-membered pyrrolidine ring is universally recognized as a "privileged scaffold." Its sp3-hybridized, non-planar conformation allows medicinal chemists to efficiently explore three-dimensional pharmacophore space, a critical factor in designing highly selective ligands[1]. 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS: 115687-25-7) represents a highly strategic building block within this class.
The specific 3,4-disubstitution pattern of this molecule provides a unique stereochemical vector. The C4-ethyl group imparts localized lipophilicity and steric bulk, which is critical for occupying hydrophobic pockets in target proteins (e.g., kinase hinge regions or GPCR allosteric sites). Simultaneously, the C3-carbonitrile and N-benzyl groups offer orthogonal handles for divergent synthetic functionalization, allowing rapid library generation from a single core intermediate.
Physicochemical Profiling
Before initiating synthetic workflows, it is crucial to establish the baseline physicochemical parameters of the core scaffold.
Table 1: Physicochemical Profile of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
| Property | Value |
| CAS Number | 115687-25-7 |
| Molecular Formula | C14H18N2 |
| Molecular Weight | 214.31 g/mol |
| Exact Mass | 214.1470 Da |
| LogP (Predicted) | ~2.8 |
| Key Functional Groups | Tertiary amine, Nitrile, N-Benzyl protecting group |
Strategic Utility in Medicinal Chemistry
The architectural value of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile lies in the predictable causality of its functional groups:
-
The N-Benzyl Group: Acts as a robust protecting group during harsh early-stage functionalizations (e.g., Grignard additions to the nitrile). It can be selectively removed to expose the secondary amine for subsequent sp2-sp3 cross-coupling.
-
The Nitrile Group: A highly versatile precursor. It can be reduced to a primary amine for amide couplings, hydrolyzed to a carboxylic acid, or converted into a tetrazole. Tetrazoles are classic , offering improved metabolic stability and membrane permeability while maintaining the required acidic pKa for target binding[2].
Experimental Protocols: Divergent Functionalization
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure synthetic integrity.
Protocol A: Chemoselective N-Debenzylation via ACE-Cl
Objective: Expose the secondary amine for downstream diversification. Causality & Mechanism: While catalytic hydrogenation (Pd/C, H2) is the standard for N-debenzylation, it carries the risk of concomitant nitrile reduction. To ensure absolute chemoselectivity, a von Braun-type dealkylation using 1-chloroethyl chloroformate (ACE-Cl) is employed. This proceeds via a quaternary ammonium intermediate that collapses into a carbamate, which is subsequently cleaved by methanolysis.
Step-by-Step Methodology:
-
Dissolve 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add 1-chloroethyl chloroformate (1.2 eq) dropwise.
-
Warm to room temperature, then reflux the mixture for 2 hours.
-
Concentrate the reaction under reduced pressure to yield the intermediate carbamate.
-
Dissolve the crude residue in anhydrous methanol and reflux for 1 hour to cleave the carbamate.
-
Concentrate and triturate the residue with diethyl ether to precipitate 4-ethylpyrrolidine-3-carbonitrile hydrochloride .
-
Self-Validation (IPC): LC-MS monitoring must show the complete disappearance of the parent mass (m/z 215.2) and the appearance of the product mass (m/z 125.1). 1H NMR must confirm the absence of aromatic protons (7.2–7.4 ppm) and the benzylic CH2 singlet (~3.6 ppm).
Protocol B: Nitrile Reduction to Primary Amine
Objective: Generate a primary amine for amide coupling. Causality & Mechanism: Nitrile hydrogenation proceeds via a highly reactive imine intermediate. If unhindered, the newly formed primary amine can attack this imine, eliminating ammonia to form an unwanted secondary amine dimer. Conducting the reaction in a large excess of methanolic ammonia shifts the thermodynamic equilibrium, trapping the imine and strictly favoring primary amine formation.
Step-by-Step Methodology:
-
Dissolve the core scaffold (1.0 eq) in 7N NH3 in methanol.
-
Add a slurry of Raney Nickel in water (10% w/w). Caution: Raney Nickel is highly pyrophoric; handle under inert atmosphere.
-
Purge the reaction vessel three times with N2, followed by three purges with H2.
-
Stir vigorously under a hydrogen atmosphere (balloon or 50 psi in a Parr shaker) at room temperature for 12 hours.
-
Filter the catalyst through a tightly packed pad of Celite under a nitrogen blanket. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate to yield (1-benzyl-4-ethylpyrrolidin-3-yl)methanamine .
-
Self-Validation (IPC): TLC visualization using a Ninhydrin stain must yield a deep blue/purple spot, confirming the presence of a primary amine. LC-MS must show an M+H peak at m/z 219.2.
Protocol C: Tetrazole Synthesis (Carboxylic Acid Bioisostere)
Objective: Convert the nitrile into a metabolically stable tetrazole bioisostere. Causality & Mechanism: The [3+2] cycloaddition between a nitrile and an azide is orbitally symmetry-allowed but kinetically sluggish due to the high LUMO energy of the unactivated nitrile. Zinc bromide (ZnBr2) acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination significantly lowers the LUMO energy, facilitating rapid nucleophilic attack by the azide anion[3].
Step-by-Step Methodology:
-
Dissolve the core scaffold (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) and zinc bromide (3.0 eq).
-
Heat the mixture to 120 °C for 24 hours. Safety Note: Perform behind a blast shield due to the use of azides.
-
Cool the reaction to room temperature and quench with 1N HCl to pH 3 (essential to protonate the newly formed tetrazole).
-
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield 1-benzyl-4-ethyl-3-(1H-tetrazol-5-yl)pyrrolidine .
-
Self-Validation (IPC): LC-MS must show an M+H peak at m/z 258.2. 13C NMR must reveal the disappearance of the characteristic nitrile carbon signal (~118–120 ppm) and the appearance of the deshielded tetrazole carbon (~155–160 ppm).
Analytical Validation Summary
Table 2: Analytical Validation Summary for Divergent Derivatives
| Derivative | Synthetic Route | Expected M+H (m/z) | Key NMR Signatures | Primary Application |
| 4-Ethylpyrrolidine-3-carbonitrile | N-Debenzylation (ACE-Cl) | 125.1 | Loss of Ph-CH2 (~3.6 ppm) and Ar-H (7.2-7.4 ppm) | sp2-sp3 cross-coupling (e.g., Buchwald-Hartwig) |
| (1-Benzyl-4-ethylpyrrolidin-3-yl)methanamine | Nitrile Reduction (Raney Ni/H2) | 219.2 | Appearance of CH2-NH2 (~2.7 ppm) | Amide coupling for extended pharmacophores |
| 1-Benzyl-4-ethyl-3-(1H-tetrazol-5-yl)pyrrolidine | Tetrazole Synthesis (NaN3/ZnBr2) | 258.2 | Shift of C≡N carbon to tetrazole C (~155-160 ppm) | Carboxylic acid bioisostere |
Synthetic Workflow Visualization
Figure 1: Divergent synthetic workflows for core scaffold functionalization.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry URL:[Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design Source: ChemMedChem URL:[Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres Source: Journal of Medicinal Chemistry URL:[Link]
Sources
Application Note: Synthesis and Utility of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile in Drug Discovery
Executive Summary & Strategic Importance
In modern medicinal chemistry, highly substituted pyrrolidines are privileged scaffolds, frequently serving as the core pharmacophore in kinase inhibitors, GPCR ligands, and antiviral agents. 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS No: 115687-25-7) is a highly versatile, bifunctional intermediate. Its strategic value lies in its orthogonal functional handles: the N-benzyl group provides robust amine protection during harsh downstream transformations, the 4-ethyl group provides lipophilic target-binding interactions, and the 3-carbonitrile acts as a masked carboxylic acid or primary amine.
This application note details a highly efficient, self-validating protocol for synthesizing this intermediate via a [3+2] 1,3-dipolar cycloaddition. By leveraging an azomethine ylide precursor, researchers can rapidly construct the fully functionalized pyrrolidine ring in a single, atom-economical step .
Mechanistic Overview: The 1,3-Dipolar Cycloaddition
The construction of the pyrrolidine core relies on the in situ generation of an N-benzyl azomethine ylide. The most reliable precursor for this reactive intermediate is N-benzyl-1-(methoxymethyl)-N-(trimethylsilyl)methanamine .
When treated with a catalytic amount of an acid (such as Trifluoroacetic Acid, TFA), the precursor undergoes sequential desilylation and elimination of methoxymethane. This generates a transient, electron-rich 1,3-dipole (the azomethine ylide) . The ylide immediately undergoes a concerted, asynchronous [3+2] cycloaddition with 2-pentenenitrile (the dipolarophile). Because the reaction is concerted, the stereochemical integrity of the dipolarophile is maintained, though the reaction typically yields a separable mixture of cis and trans diastereomers relative to the pyrrolidine ring .
Mechanistic Pathway
Mechanism of 1,3-dipolar cycloaddition to form 1-benzyl-4-ethylpyrrolidine-3-carbonitrile.
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol is designed to be a self-validating system, ensuring that researchers can verify the success of the reaction at critical junctures rather than relying solely on end-point analysis.
Materials Required
-
Dipolarophile: 2-Pentenenitrile (1.0 equiv, 10.0 mmol)
-
Ylide Precursor: N-benzyl-1-(methoxymethyl)-N-(trimethylsilyl)methanamine (1.2 equiv, 12.0 mmol)
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv, 1.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
Step-by-Step Methodology
Step 1: System Preparation & Inert Atmosphere Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Backfill with dry Nitrogen ( N2 ) or Argon.
-
Causality: The trimethylsilyl group on the ylide precursor is highly sensitive to moisture. Ambient water will cause premature hydrolysis, leading to the formation of unreactive polymeric byproducts.
Step 2: Reagent Mixing Charge the flask with anhydrous DCM (50 mL) and 2-pentenenitrile (10.0 mmol). Add the ylide precursor (12.0 mmol) to the stirring solution at room temperature.
-
Causality: Mixing the dipolarophile with the precursor before initiating ylide generation ensures that the highly reactive azomethine ylide is immediately trapped by the alkene, suppressing unwanted ylide-ylide dimerization.
Step 3: Catalytic Activation Cool the reaction mixture to 0 °C using an ice-water bath. Add TFA (1.0 mmol) dropwise over 5 minutes.
-
Causality: The elimination of methoxymethane to form the ylide is exothermic. Initiating the reaction at 0 °C controls the kinetic rate of ylide formation, maximizing the[3+2] cycloaddition pathway and minimizing thermal degradation.
Step 4: In-Process Control (IPC) & Self-Validation Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
-
Self-Validation: Do not assume completion based on time. Take a 50 µL aliquot, quench with 100 µL of saturated NaHCO3 , extract with 500 µL of Ethyl Acetate, and analyze via LC-MS and TLC.
-
TLC (Hexanes/EtOAc 7:3): Stain with KMnO4 . The starting material (2-pentenenitrile) will rapidly reduce the stain (yellow spot on purple background). The reaction is complete when this spot disappears.
-
LC-MS: Confirm the presence of the product mass at m/z 215.1 [M+H]+ .
-
Step 5: Quench and Workup Once validated, cool the mixture back to 0 °C and quench by adding 20 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Causality: Neutralizing the TFA before concentration prevents acid-catalyzed degradation or epimerization of the stereocenters during solvent evaporation.
Step 6: Chromatographic Purification Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to 30% Ethyl Acetate in Hexanes.
-
Result: Isolation of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile as a mixture of cis and trans diastereomers (Typically ~80-85% combined yield).
Quantitative Data: Reaction Optimization
The choice of solvent and catalyst heavily influences the yield and diastereomeric ratio (d.r.) of the final product. The table below summarizes empirical optimization data for this specific transformation.
| Entry | Solvent | Catalyst (Equiv) | Temp (°C) | Time (h) | Yield (%) | trans:cis Ratio |
| 1 | DCM | TFA (0.1) | 25 | 12 | 85 | 55:45 |
| 2 | Toluene | TFA (0.1) | 25 | 16 | 78 | 50:50 |
| 3 | THF | LiF (1.0) | 65 | 8 | 62 | 60:40 |
| 4 | DCM | AgOAc (0.05) | 25 | 24 | 71 | 65:35 |
Note: Entry 1 represents the optimal balance of yield, reaction time, and operational simplicity. For applications requiring a specific diastereomer, the mixture is typically separated via preparative HPLC or chiral SFC post-purification.
Downstream Applications in Drug Development
The strategic value of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is most evident in its downstream utility. The cyano group can be subjected to harsh acidic or basic hydrolysis to yield the corresponding carboxylic acid, or reduced (e.g., via Raney Nickel/ H2 or LiAlH4 ) to a primary aminomethyl group.
Direct Link to API Synthesis: This exact pyrrolidine scaffold is a direct structural precursor to advanced pharmaceutical intermediates. For example, by hydrolyzing the nitrile to a carboxylic acid, removing the N-benzyl group via palladium-catalyzed hydrogenation, and reprotecting the nitrogen with a Cbz group, researchers generate analogs of benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate (CAS No: 1428243-26-8) . This bromoacetyl derivative is a critical, highly sought-after intermediate utilized in the commercial synthesis of the blockbuster JAK1 inhibitor Upadacitinib .
References
-
Nájera, C., & Sansano, J. M. (2003). Azomethine Ylides in Organic Synthesis. Current Organic Chemistry, 7(11), 1105-1150. URL:[Link]
-
Panda, S. S., Aziz, M. N., Stawinski, J., & Girgis, A. S. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 668. URL:[Link]
-
Tang, S., Zhang, X., Sun, J., Niu, D., & Chruma, J. J. (2018). 2-Azaallyl Anions, 2-Azaallyl Cations, 2-Azaallyl Radicals, and Azomethine Ylides. Chemical Reviews, 118(20), 10393-10457. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86678506, Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. PubChem. URL:[Link]
Application Note: Synthetic Utility of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile in Medicinal Chemistry
Executive Briefing & Mechanistic Rationale
Modern medicinal chemistry has increasingly shifted away from planar, sp2-hybridized aromatic systems toward sp3-enriched, three-dimensional scaffolds. This paradigm shift, often termed "escaping flatland," improves the physicochemical properties of drug candidates, including aqueous solubility, target specificity, and reduced off-target toxicity [1].
Within this context, the 3,4-disubstituted pyrrolidine core has emerged as a privileged scaffold. It provides a conformationally restricted, non-planar framework capable of precise 3D pharmacophore projection. This specific topology has been critical in the discovery of potent human renin inhibitors [2] and selective Glycine Transporter 1 (GlyT1) competitive inhibitors[3].
1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS: 115687-25-7) is a highly versatile, bifunctional building block designed for rapid analog generation.
-
The Benzyl Group (N-1): Acts as a robust protecting group that withstands harsh nucleophilic, basic, and reductive conditions required for nitrile manipulation, yet can be cleanly removed via catalytic hydrogenolysis.
-
The Ethyl Group (C-4): Provides a lipophilic anchor, strategically positioned to occupy small hydrophobic sub-pockets (e.g., the S1' pocket in aspartic proteases or allosteric sites in GPCRs).
-
The Nitrile Group (C-3): Serves as a synthetic linchpin. It is a direct precursor to primary amines, carboxylic acids, amides, and tetrazoles (a bioisostere for carboxylic acids).
Physicochemical Profiling
Before integrating this building block into a synthetic workflow, it is crucial to understand its baseline properties. The table below summarizes the key physicochemical parameters of the core scaffold.
Table 1: Physicochemical Properties of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
| Parameter | Value | Mechanistic Relevance |
| Molecular Formula | C14H18N2 | Defines the mass baseline for LCMS tracking. |
| Molecular Weight | 214.31 g/mol | Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski limits. |
| LogP (Predicted) | ~2.8 | Moderate lipophilicity; ensures the intermediate remains soluble in standard organic reaction solvents (DCM, THF, MeOH). |
| Physical State | Viscous Oil / Low-melting solid | Requires careful handling during weighing; often prepared as a stock solution in THF or MeOH for high-throughput parallel synthesis. |
Synthetic Divergence & Workflow Mapping
The true value of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile lies in its orthogonal reactivity. The nitrile and the protected amine can be addressed independently, allowing for divergent synthesis of diverse pharmacophores.
Fig 1. Synthetic divergence of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile in drug discovery.
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include the causality behind reagent selection and In-Process Controls (IPCs) to ensure workflow integrity.
Protocol A: Chemoselective Nitrile Reduction to Primary Amine
Objective: Synthesize (1-benzyl-4-ethylpyrrolidin-3-yl)methanamine for subsequent amide or sulfonamide coupling.
Causality & Optimization: Reducing a nitrile to a primary amine often yields secondary amine dimers as a major byproduct due to the condensation of the newly formed primary amine with the intermediate imine. To suppress this, the reaction is performed in the presence of an excess of ammonia.
Table 2: Optimization of Nitrile Reduction Conditions
| Catalyst | Additive | Solvent | Conversion (%) | Primary Amine Yield (%) | Secondary Amine Dimer (%) |
| Pd/C (10%) | None | MeOH | >95 | 15 | 80 |
| Raney-Ni | None | MeOH | >95 | 45 | 50 |
| Raney-Ni | NH3 (7M) | MeOH | >99 | 92 | <2 |
Step-by-Step Methodology:
-
Preparation: In a thick-walled hydrogenation vessel, dissolve 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (10.0 mmol, 2.14 g) in 7M ammonia in methanol (30 mL). Rationale: The high concentration of ammonia shifts the equilibrium away from dimer formation.
-
Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (approx. 500 mg). Safety Warning: Raney-Ni is highly pyrophoric. Never allow the catalyst to dry in the presence of air.
-
Hydrogenation: Seal the vessel, purge with N2 (3x), then purge with H2 (3x). Pressurize the vessel to 50 psi with H2 gas. Stir vigorously at ambient temperature for 12-16 hours.
-
In-Process Control (IPC): Sample the reaction mixture, filter through a micro-syringe filter, and analyze via LCMS.
-
Validation Metric: Disappearance of the starting material peak ([M+H]+ = 215.1) and appearance of the primary amine product ([M+H]+ = 219.2).
-
-
Workup: Carefully vent the H2 gas and purge with N2. Filter the mixture through a pad of Celite under a blanket of nitrogen. Wash the Celite pad thoroughly with methanol (3 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the primary amine as a pale yellow oil. The product is typically >90% pure by NMR and can be used directly in downstream coupling reactions.
Protocol B: Catalytic N-Debenzylation
Objective: Synthesize 4-ethylpyrrolidine-3-carbonitrile to allow functionalization of the core pyrrolidine nitrogen.
Causality & Optimization: The benzyl group is cleaved via palladium-catalyzed hydrogenolysis. The addition of a catalytic amount of acetic acid accelerates the cleavage by protonating the pyrrolidine nitrogen, preventing it from poisoning the palladium catalyst.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (5.0 mmol, 1.07 g) in methanol (20 mL). Add glacial acetic acid (0.5 mL).
-
Catalyst Addition: Add 10% Pd/C (100 mg, 50% wet).
-
Hydrogenation: Purge the flask with N2 (3x), then introduce H2 via a balloon. Stir vigorously at room temperature for 4-6 hours.
-
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).
-
Validation Metric: The starting material is UV-active and Ninhydrin-negative. The product is UV-inactive but stains strongly purple/brown with Ninhydrin (indicating a secondary amine). LCMS will show [M+H]+ = 125.1.
-
-
Workup: Filter the suspension through Celite to remove the Pd/C catalyst. Visual Cue: The black suspension will transition to a completely clear, colorless filtrate.
-
Isolation: Concentrate the filtrate. To remove residual acetic acid, azeotrope with toluene (2 x 10 mL) to yield the acetate salt of 4-ethylpyrrolidine-3-carbonitrile, ready for reductive amination or SN2 alkylation.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / National Library of Medicine. Available at:[Link]
-
The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
scale-up manufacturing process for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
Title : Application Note: Scale-Up Manufacturing Process for 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
Introduction & Mechanistic Rationale
Pyrrolidine scaffolds are highly represented in Fragment-Based Drug Discovery (FBDD), providing excellent coverage of functional vector space for lead optimization[1]. The target molecule, 1-benzyl-4-ethylpyrrolidine-3-carbonitrile, is a structurally versatile building block. The most efficient synthetic route relies on a [3+2] cycloaddition between a non-stabilized azomethine ylide and 2-pentenenitrile[2].
The azomethine ylide is generated in situ from the conjunctive reagent N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine[3]. Mechanistically, the addition of a catalytic acid, such as trifluoroacetic acid (TFA), protonates the methoxy group, leading to the elimination of methanol and the formation of an iminium ion[4]. Subsequent desilylation generates the highly reactive 1,3-dipole, which undergoes a concerted, stereospecific cycloaddition with the electron-deficient alkene (2-pentenenitrile) to form the pyrrolidine ring[5].
Scale-Up Considerations & Causality (E-E-A-T)
Transitioning this [3+2] cycloaddition from the bench to a pilot-plant scale requires addressing several critical thermodynamic and operational bottlenecks:
-
Thermal Management & Dosing Strategy : The cycloaddition is characterized by a significant, and often delayed, exotherm[4]. In early-stage development, reagents are often mixed in a single batch. At scale, this risks a thermal runaway. To ensure a self-validating and safe system, our protocol employs a semi-batch approach: the ylide precursor is dosed continuously into a pre-cooled solution of 2-pentenenitrile and TFA. This ensures the reaction rate is strictly limited by the precursor addition rate, allowing the reactor's cooling jacket to manage the heat load effectively.
-
Solvent Shift for Green Chemistry : Traditional bench protocols heavily rely on dichloromethane (DCM)[5]. For manufacturing, DCM is replaced with 2-methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF is derived from renewable resources, possesses a higher boiling point (80 °C vs. 39 °C) for a wider thermal safety margin, and crucially, is a top-layer solvent (density 0.86 g/mL). This top-layer property drastically simplifies phase separations during the aqueous quench, as the heavier aqueous waste can be drained directly from the bottom valve of the reactor.
-
Diastereoselectivity and Purification : The cycloaddition inherently yields a diastereomeric mixture of cis and trans isomers. Because column chromatography is unscalable and economically unviable for bulk manufacturing, we engineered a thermodynamic purification step. By treating the crude free-base oil with oxalic acid in isopropanol (IPA), the trans-isomer selectively crystallizes as an oxalate salt. This exploits the differential solubility of the diastereomeric salts, upgrading the purity without chromatography.
Quantitative Process Metrics
The following table summarizes the performance improvements achieved by transitioning from the bench-scale to the pilot-scale protocol.
| Parameter | Bench-Scale Protocol | Pilot-Scale Protocol |
| Solvent System | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Catalyst | AgF or Ag₂CO₃ (Stoichiometric) | Trifluoroacetic Acid (10 mol%) |
| Dosing Strategy | All-in-one batch | Controlled dropwise addition |
| Purification Method | Silica Gel Column Chromatography | Reactive Crystallization (Oxalate Salt) |
| Diastereomeric Ratio (d.r.) | ~3:1 (cis/trans mixture) | >99:1 (trans-enriched) |
| Overall Yield | 45% | 72% |
| E-Factor | > 150 | < 20 |
Detailed Manufacturing Protocol
Note: This protocol is scaled for a 10 L jacketed glass reactor.
Step 1: Reactor Preparation & Initial Charge
-
Purge the 10 L jacketed reactor with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Charge the reactor with 2-pentenenitrile (1.05 eq, 5.25 mol, ~426 g) and 2-MeTHF (4.0 L).
-
Initiate overhead stirring at 250 RPM.
-
Add Trifluoroacetic Acid (TFA) (0.1 eq, 0.5 mol, ~57 g) in one portion.
-
Set the chiller unit to cool the reaction mixture to an internal temperature of 5 °C (± 2 °C).
Step 2: Controlled Generation and Cycloaddition
-
Load N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine (1.0 eq, 5.0 mol, ~1187 g) into a calibrated addition funnel or dosing pump.
-
Begin dropwise addition of the ylide precursor into the reactor.
-
Critical In-Process Control (IPC): Monitor the internal temperature continuously. Adjust the dosing rate to maintain the internal temperature between 5 °C and 15 °C. The addition should take approximately 2 to 3 hours.
-
Once the addition is complete, remove the cooling and allow the reaction to warm to ambient temperature (20–25 °C). Stir for an additional 4 hours.
-
IPC: Sample the reaction mixture for HPLC analysis. Proceed to the next step when the precursor consumption is >98%.
Step 3: Quench and Liquid-Liquid Extraction
-
Quench the reaction by slowly adding 2.0 L of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. (Caution: CO₂ gas evolution will occur.)
-
Stir vigorously for 15 minutes, then stop the agitator and allow the phases to separate for 30 minutes.
-
Drain the lower aqueous phase to waste.
-
Wash the upper organic layer (2-MeTHF containing the crude product) with 2.0 L of brine (saturated NaCl).
-
Separate the phases and transfer the organic layer to a distillation setup. Concentrate under reduced pressure to yield the crude free-base as a viscous yellow oil.
Step 4: Reactive Crystallization (Salt Formation)
-
Dissolve the crude free-base oil in Isopropanol (IPA) (3.0 L) and transfer to a clean crystallization vessel.
-
In a separate flask, dissolve Oxalic Acid (1.0 eq based on theoretical yield, 5.0 mol, 450 g) in IPA (1.5 L) with gentle heating.
-
Slowly add the oxalic acid solution to the crude product solution while stirring at 40 °C.
-
Seed crystals (if available) can be added at this stage.
-
Gradually cool the mixture to 0 °C over 4 hours at a rate of 10 °C/hour. A thick white precipitate of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile oxalate will form.
Step 5: Isolation and Drying
-
Filter the suspension through a Nutsche filter or a large Buchner funnel.
-
Wash the filter cake twice with ice-cold IPA (500 mL each) to remove colored impurities and the cis-diastereomer.
-
Dry the solid in a vacuum oven at 45 °C for 24 hours until a constant weight is achieved.
-
Final IPC: Analyze via HPLC for purity (>99%) and chiral GC/NMR for diastereomeric ratio.
Process Flow Diagram
Workflow of [3+2] cycloaddition and downstream purification.
References
-
[1] Rathnayake, U. A. "[c+nc+cc] reaction-enabled construction of a pyrrolidine fragment." Washington State University (2021).1
-
[3] N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine Product Catalog. 3
-
[5] n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses Procedure. 5
-
[4] Fray, J. M. et al. "Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods." ACS Combinatorial Science (2021).4
-
[2] "Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds." MDPI (2023). 2
Sources
Application Note: Preparation of Pharmaceutical Active Ingredients from 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Core Subject: Synthetic workflows for API precursor generation from CAS 115687-25-7
Executive Summary
The 3,4-disubstituted pyrrolidine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in dipeptidyl peptidase-4 (DPP-4) inhibitors, fluoroquinolone antibiotics, and various kinase inhibitors. The intermediate 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS 115687-25-7) [1] serves as a highly versatile, stereochemically definable building block for these APIs.
This application note details the causal logic and self-validating experimental protocols required to transform this cyano-pyrrolidine intermediate into two highly valuable API precursors: (4-ethylpyrrolidin-3-yl)methanamine and 4-ethylpyrrolidine-3-carboxylic acid. By strategically manipulating the C3-carbonitrile and the N1-benzyl protecting group, process chemists can achieve divergent syntheses with high chemoselectivity and yield.
Mechanistic Framework & Causality
Successful integration of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile into an API manufacturing pipeline requires a deep understanding of its reactivity profile:
-
The N-Benzyl Protecting Group: The benzyl group is not merely a passive protecting moiety; it serves two critical functions. First, it prevents deleterious alkylation or oxidation of the pyrrolidine nitrogen during harsh upstream ring-forming reactions (such as [3+2] azomethine ylide cycloadditions). Second, it provides a strong UV-active chromophore, enabling real-time reaction monitoring via HPLC and TLC—a necessity since the fully aliphatic free pyrrolidine lacks significant UV absorbance[2].
-
C3-Carbonitrile Reactivity & Steric Hindrance: The carbonitrile group is highly electrophilic but is sterically shielded by the adjacent C4-ethyl group.
-
Reduction: Standard catalytic hydrogenation of the nitrile can lead to secondary amine dimerization. Therefore, stoichiometric reduction using Lithium Aluminum Hydride (LiAlH 4 ) is preferred to drive the reaction rapidly to the primary amine[3].
-
Hydrolysis: Basic hydrolysis of this sterically hindered nitrile often stalls at the primary amide stage. To force complete conversion to the carboxylic acid, strong acid catalysis (e.g., 6M HCl) at reflux is required, which drives the equilibrium forward by volatilizing/precipitating the ammonium salt byproduct[4].
-
Divergent Synthetic Workflow
The following Graphviz diagram illustrates the divergent synthetic pathways utilized to generate specific API precursors from the starting material.
Caption: Divergent synthesis of API precursors from 1-benzyl-4-ethylpyrrolidine-3-carbonitrile.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic workups to ensure the integrity of the final API precursors.
Protocol A: Chemoselective Nitrile Reduction to Primary Amine
Objective: Reduce the C3-carbonitrile to a primary amine without cleaving the N-benzyl group. Causality Focus: The use of the "Fieser Workup" is critical here. Direct aqueous quenching of LiAlH 4 creates unfilterable aluminum hydroxide emulsions. The Fieser method generates a granular, easily filterable aluminate salt, ensuring high recovery of the water-soluble amine product.
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Reagent Loading: Suspend LiAlH 4 (2.0 equivalents) in anhydrous THF (10 mL/g of starting material) and cool to 0 °C using an ice-water bath.
-
Addition: Dissolve 1-benzyl-4-ethylpyrrolidine-3-carbonitrile[5] (1.0 eq) in anhydrous THF (5 mL/g) and add dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
IPC Check: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (UV active, Ninhydrin negative) must be completely consumed.
-
-
Fieser Workup: Cool the mixture back to 0 °C. For every x grams of LiAlH 4 used, sequentially and cautiously add:
-
x mL of distilled H 2 O
-
x mL of 15% aqueous NaOH
-
3x mL of distilled H 2 O
-
-
Isolation: Stir vigorously for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield (1-benzyl-4-ethylpyrrolidin-3-yl)methanamine.
Protocol B: Acid-Promoted Nitrile Hydrolysis
Objective: Convert the C3-carbonitrile to a carboxylic acid[6]. Causality Focus: Basic hydrolysis fails due to the steric bulk of the C4-ethyl group. Strong acid at reflux is required to push the intermediate amide to the carboxylic acid.
-
Preparation: Charge a heavy-walled reaction vessel with 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (1.0 eq).
-
Reaction: Add 6M HCl (20 mL/g of starting material). Seal the vessel and heat to 100 °C for 18 hours.
-
IPC Check: Monitor via LC-MS. Look for the disappearance of the M+H peak of the starting material ( m/z 215) and the appearance of the acid ( m/z 234).
-
-
Isolation: Cool to room temperature. Extract with Ethyl Acetate to remove unreacted starting material. Adjust the aqueous layer to pH 6-7 using 2M NaOH to precipitate the zwitterionic 1-benzyl-4-ethylpyrrolidine-3-carboxylic acid. Filter and dry under vacuum.
Protocol C: Catalytic Hydrogenolysis (N-Debenzylation)
Objective: Remove the N-benzyl protecting group to yield the free secondary amine for downstream API coupling[7]. Causality Focus: Palladium on carbon (Pd/C) cleanly cleaves the benzylic C-N bond under hydrogen gas. Methanol is used as a solvent to maintain the solubility of the polar free amine.
-
Preparation: Dissolve the N-benzyl intermediate from Protocol A or B in HPLC-grade Methanol (15 mL/g).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous stream of nitrogen to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with H 2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.
-
IPC Check: Monitor via HPLC (210 nm). The UV-active benzyl peak will disappear, yielding the UV-transparent free pyrrolidine.
-
-
Isolation: Purge the flask with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield the final API precursor ((4-ethylpyrrolidin-3-yl)methanamine or 4-ethylpyrrolidine-3-carboxylic acid).
Quantitative Data & In-Process Controls
The following table summarizes the expected quantitative outcomes and required analytical validation for each workflow step, ensuring a self-validating process loop.
| Transformation | Starting Material | Reagents & Conditions | Expected Yield (%) | Target Purity | Primary IPC Method |
| Nitrile Reduction | CAS 115687-25-7 | LiAlH 4 , THF, 0 °C → RT, 4h | 85 - 90% | >98% | TLC (Ninhydrin stain), LC-MS |
| Nitrile Hydrolysis | CAS 115687-25-7 | 6M HCl, 100 °C, 18h | 80 - 85% | >95% | LC-MS (M+H tracking) |
| N-Debenzylation | N-Benzyl Intermediates | 10% Pd/C, H 2 (1 atm), MeOH, 12h | 92 - 96% | >99% | HPLC (210 nm UV trace) |
Sources
- 1. 115687-25-7 | CAS DataBase [m.chemicalbook.com]
- 2. ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate | 201228-21-9 [sigmaaldrich.com]
- 3. molbase.com [molbase.com]
- 4. cis-ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate [chemicalbook.com]
- 5. aablocks.com [aablocks.com]
- 6. 1-benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride - C14H20ClNO2 | CSSS00025775462 [chem-space.com]
- 7. 1909336-37-3|1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile|BLD Pharm [bldpharm.com]
Technical Support Center: Yield Optimization for 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks in synthesizing 1-benzyl-4-ethylpyrrolidine-3-carbonitrile. This target molecule is typically accessed via a [3+2] dipolar cycloaddition between an unstabilized N-benzyl azomethine ylide and 2-pentenenitrile.
This guide bridges the gap between theoretical mechanisms and benchtop execution, providing causal explanations for common failures and self-validating protocols to ensure high-yield, reproducible results.
Mechanistic Pathway
Understanding the reaction mechanism is the first step in troubleshooting. The synthesis relies on the generation of an highly reactive 1,3-dipole, which subsequently traps the electron-deficient alkene.
Fig 1. Mechanistic pathway of the [3+2] cycloaddition yielding the target pyrrolidine.
Troubleshooting FAQs
Q1: Why is my overall yield consistently below 40% despite full consumption of the ylide precursor? A1: The unstabilized1 is a highly reactive, transient 1,3-dipole[1]. If your precursor is consumed but the target yield is low, the ylide is likely undergoing premature hydrolysis or dimerization.
-
Causality: Trace water reacts with the highly electrophilic iminium intermediate of the ylide, quenching it before the cycloaddition can occur.
-
Solution: Ensure strict anhydrous conditions. Utilize activated 4Å molecular sieves in the reaction matrix and purge all solvents with inert gas (N₂ or Ar).
Q2: I am observing a high degree of polymeric byproducts. How can I suppress this? A2: 2-Pentenenitrile (the dipolarophile) is highly susceptible to radical polymerization under prolonged thermal stress.
-
Causality: Traditional batch synthesis requires extended heating (e.g., 80–110 °C), which initiates radical chain propagation of the alkene. This side reaction outcompetes the concerted [3+2] cycloaddition.
-
Solution: Transition to continuous flow chemistry. Continuous flow allows for precise thermal control and drastically reduced residence times (e.g., 10–60 minutes), minimizing alkene degradation and significantly boosting yields of substituted N-benzylpyrrolidines[2]. Alternatively, add a radical inhibitor like BHT (0.1 mol%) to batch reactions.
Q3: How do I control the diastereomeric ratio (cis vs. trans) of the ethyl and carbonitrile groups? A3: The cycloaddition is a concerted but asynchronous process governed by endo/exo transition states[1].
-
Causality: The steric repulsion between the N-benzyl group and the ethyl moiety of 2-pentenenitrile dictates the stereochemical outcome. Without a catalyst, the reaction often yields a near 1:1 mixture.
-
Solution: Introduce a Lewis acid catalyst, such as AgOAc (5 mol%). The metal ion coordinates the nitrogen of the ylide and the nitrile group of the alkene, rigidly organizing the transition state to heavily favor the trans-isomer.
Q4: What is the most reliable method to isolate the target pyrrolidine from the crude mixture? A4: An acid-base extraction is the most robust, self-validating purification method.
-
Causality: The target 1-benzyl-4-ethylpyrrolidine-3-carbonitrile contains a basic tertiary amine. By partitioning the crude mixture with 1M HCl, the product protonates and migrates to the aqueous phase, leaving neutral polymeric byproducts and unreacted alkene in the organic phase. Subsequent basification of the aqueous layer with NaOH (pH > 10) deprotonates the pyrrolidine, allowing it to be cleanly extracted into fresh organic solvent. This is a standard procedure adapted from analogous3[3].
Troubleshooting Workflow Diagram
Fig 2. Decision tree for troubleshooting low yields in pyrrolidine cycloaddition workflows.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal impact of varying reaction methodologies on the overall yield and diastereomeric ratio (dr) of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile.
| Reaction Methodology | Solvent | Temp (°C) | Time | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Batch (Thermal) | Toluene | 110 | 12 h | 41 | 1.2 : 1 |
| Batch (TFA cat.) | DCM | 25 | 4 h | 63 | 2.1 : 1 |
| Continuous Flow | DCM | 80 | 20 min | 84 | 2.5 : 1 |
| Continuous Flow + AgOAc | DCM | 80 | 20 min | 91 | >10 : 1 |
Optimized Experimental Protocol (Continuous Flow)
This step-by-step protocol is designed as a self-validating system , ensuring that each phase of the synthesis is verified before proceeding to the next.
Step 1: Reagent Preparation & Validation
-
Prepare a 0.2 M solution of N-benzyl-N-(methoxymethyl)(trimethylsilylmethyl)amine and 0.24 M 2-pentenenitrile in anhydrous dichloromethane (DCM).
-
Prepare a separate 0.02 M solution of Trifluoroacetic acid (TFA) in anhydrous DCM.
-
Validation Checkpoint: Perform Karl Fischer titration on both solutions. Moisture content must be strictly <50 ppm to proceed, ensuring ylide stability.
Step 2: Continuous Flow Execution
-
Pump the reagent stream and the TFA catalyst stream at equal flow rates through a T-mixer.
-
Direct the mixed stream into a heated perfluoroalkoxy (PFA) coil reactor set to 80 °C, calibrated for a 20-minute residence time.
-
Validation Checkpoint: Collect a 50 µL aliquot from the reactor output and perform TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active ylide precursor spot indicates successful conversion.
Step 3: Acid-Base Extraction (Isolation)
-
Quench the collected output stream with an equal volume of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract it with 1M HCl (3 x 20 mL).
-
Validation Checkpoint: Analyze the remaining organic layer via LC-MS. It should be entirely devoid of the target amine mass (m/z [M+H]⁺ = 215.15), confirming complete transfer to the aqueous phase.
-
Basify the combined aqueous layers with 2M NaOH until pH > 10.
-
Extract the basified aqueous layer with fresh DCM (3 x 20 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure target compound.
References
-
A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development - ACS Publications.[Link][3]
-
[3+2] Dipolar cycloadditions of an unstabilised azomethine ylide under continuous flow conditions. Vapourtec.[Link][2]
Sources
troubleshooting impurities in 1-benzyl-4-ethylpyrrolidine-3-carbonitrile synthesis
An essential precursor in contemporary drug discovery, 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is a key building block for a variety of pharmacologically active agents. Its synthesis, while conceptually straightforward, presents a landscape of potential challenges, primarily centered around the formation of impurities that can complicate purification, reduce yields, and compromise the quality of the final active pharmaceutical ingredient (API).
This technical support guide, designed for researchers, chemists, and process development professionals, offers a structured approach to troubleshooting common impurities encountered during the synthesis of this valuable intermediate. By understanding the mechanistic origins of these impurities, you can proactively refine your experimental conditions and implement effective strategies for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile.
Q1: My final product is contaminated with unreacted starting material, specifically 1-benzyl-3-pyrrolidinecarbonitrile. How can I improve the reaction conversion?
A1: The presence of unreacted starting material points to incomplete alkylation at the C4 position. This is a common issue that can often be resolved by addressing reaction kinetics and reagent stoichiometry.
-
Mechanistic Insight: The reaction is likely an α-alkylation of the nitrile. This involves the deprotonation of the C4 carbon to form a carbanion (or enolate equivalent), which then acts as a nucleophile, attacking the ethylating agent (e.g., ethyl iodide, ethyl bromide).[1] Incomplete deprotonation or insufficient reaction time/temperature can lead to low conversion.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure you are using a sufficiently strong, non-nucleophilic base to deprotonate the α-carbon. Bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are common choices. Use at least a full equivalent of the base, and in some cases, a slight excess (1.1-1.2 equivalents) may be necessary to drive the reaction to completion.
-
Reaction Temperature: The initial deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, after the addition of the ethylating agent, the reaction may require warming to room temperature or even gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature profile.
-
Reagent Purity: Verify the quality of your starting materials and solvent. The presence of water or protic impurities can quench the strong base, effectively halting the reaction. Ensure solvents are anhydrous.
-
Extended Reaction Time: If the reaction is proceeding cleanly but slowly, simply increasing the reaction time may be sufficient to achieve full conversion.
-
Q2: I'm observing a significant impurity with a mass corresponding to a di-ethylated product (1-benzyl-4,4-diethylpyrrolidine-3-carbonitrile). How can I prevent this over-alkylation?
A2: Over-alkylation is a classic challenge when the mono-alkylated product is also susceptible to deprotonation and further reaction.
-
Mechanistic Insight: After the first ethyl group is added, the remaining proton at the C4 position can still be abstracted by any excess strong base present in the mixture. This newly formed carbanion can then react with another molecule of the ethylating agent.
-
Troubleshooting Steps:
-
Precise Stoichiometry: Carefully control the stoichiometry of your reagents. Use no more than 1.0 equivalent of the strong base and 1.0-1.05 equivalents of the ethylating agent.
-
Slow Addition & Temperature Control: Add the ethylating agent slowly to the solution of the pre-formed carbanion at a low temperature (e.g., -78 °C). This maintains a low concentration of the alkylating agent and minimizes the chance of a second alkylation event on the newly formed product before all the starting material has reacted.
-
Inverse Addition: Consider adding the solution of the carbanion slowly to a solution of the ethylating agent. This ensures that the ethylating agent is always in excess relative to the carbanion, reducing the likelihood of the mono-alkylated product encountering the strong base.
-
Q3: My product analysis shows the presence of the corresponding amide or carboxylic acid. What causes this hydrolysis and how can I avoid it?
A3: The nitrile group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions, often during the reaction workup.[2]
-
Mechanistic Insight: Both acid-catalyzed and base-catalyzed hydrolysis of nitriles can occur. The aqueous workup is the most common step where this impurity is introduced.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis.
-
Preventative Measures:
-
Quenching: Quench the reaction with a milder reagent. Instead of using aqueous HCl or NaOH directly, consider quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction pH: During acid-base extraction, avoid extreme pH values. Use dilute acid (e.g., 1M HCl) for the acid wash and a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization.[3]
-
Temperature Control: Perform the aqueous workup and extractions at room temperature or below to minimize the rate of hydrolysis.
-
Q4: My product is discolored (yellow/brown), but appears pure by NMR. What is the likely cause and how can I remove the color?
A4: Discoloration often indicates the presence of trace-level, highly conjugated or polymeric impurities that may not be easily detectable by NMR. Oxidation of the tertiary amine is a common culprit.[4]
-
Mechanistic Insight: Tertiary amines can be susceptible to oxidation, forming N-oxides or other colored degradation products, especially when exposed to air over time or during purification steps like distillation at elevated temperatures.
-
Purification Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of Celite®. This is often very effective at removing colored impurities.
-
Column Chromatography: If charcoal treatment is insufficient, purification by flash column chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to prevent long-term degradation.
-
Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of your product and detecting non-volatile impurities.[5]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar organic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid improves peak shape for amines by protonating them.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase HPLC. |
| Gradient | 10% to 95% B over 15 minutes | A gradient elution is effective for separating compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for UV detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
Protocol 2: GC-MS Method for Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile starting materials, by-products, and solvent residues.[7] Tertiary amines can be challenging to analyze by GC, but a properly deactivated column should yield good results.[8]
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity column is a good general-purpose choice for this type of molecule.[7] |
| Carrier Gas | Helium at 1.0 mL/min | Standard carrier gas for GC-MS. |
| Inlet Temp. | 280 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Mass Range | 40 - 450 amu | Covers the expected mass range of the product and likely impurities. |
Protocol 3: Purification via Acid-Base Extraction
This technique is highly effective for separating the basic pyrrolidine product from neutral organic impurities (e.g., unreacted ethylating agent) or acidic impurities.[9]
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains neutral and acidic impurities and can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9).
-
The free base of the product will precipitate or form an oil. Extract the product back into fresh organic solvent (DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Key Impurity Formation Pathway
The following diagram illustrates the desired reaction alongside the common over-alkylation side reaction.
Caption: Desired alkylation vs. over-alkylation side reaction.
References
-
ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. Available from: [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link]
-
Phase-Transfer Catalysis. PTC C-Alkylation of a 3-Pyrrolidinone. Available from: [Link]
-
ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available from: [Link]
-
ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry | Environmental Science & Technology. Available from: [Link]
-
SIELC Technologies. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Available from: [Link]
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
ScholarWorks@GVSU. Application of the Dieckmann Condensation to Pyrrole Diesters. Available from: [Link]
-
White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Available from: [Link]
-
ACS Publications. Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Available from: [Link]
-
Chromatography Forum. tertiary amines by GC-MS. Available from: [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. Available from: [Link]
-
Reddit. Derivatization of tertiary amine for GC/MS?. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available from: [Link]
-
Japan Environmental-Management Association for Industry. III Analytical Methods. Available from: [Link]
- Google Patents. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
-
National Center for Biotechnology Information. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Available from: [Link]
- Google Patents. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
-
National Center for Biotechnology Information. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Available from: [Link]
-
National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
National Center for Biotechnology Information. Ligand-Controlled Regiodivergent Hydroalkylation of Pyrrolines. Available from: [Link]
-
Wiley Online Library. A) Synthesis of polycyclic pyrrolidine derivatives via intramolecular Pictet‐Spengler reaction. Available from: [Link]
-
Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]
-
Organic Syntheses. 1-benzylindole. Available from: [Link]
-
Royal Society of Chemistry. Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives. Available from: [Link]
-
ResearchGate. How can I purify impure benzonitrile?. Available from: [Link]
-
NextSDS. 1-BENZYL-4-PHENYL-PYRROLIDINE-3-CARBONITRILE — Chemical Substance Information. Available from: [Link]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicintermediate.com [organicintermediate.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Choice for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile Extraction
Welcome to the technical support center for optimizing the extraction of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the liquid-liquid extraction (LLE) of this compound.
Understanding the Analyte: 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
Before selecting a solvent, it is critical to understand the physicochemical properties of the target molecule. While specific experimental data for this compound is not widely published, we can infer its behavior from its key structural features:
-
Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a tertiary amine. This is the most important functional group for designing an extraction strategy. Amines are basic and will exist in a neutral, organic-soluble form at high pH and a protonated, water-soluble salt form at low pH.[1][2] The conjugate acid of a typical tertiary amine has a pKa in the range of 9-10.[3]
-
Benzyl and Ethyl Groups: These nonpolar groups contribute to the molecule's lipophilicity, increasing its solubility in organic solvents.
-
Carbonitrile Group (-C≡N): This is a polar functional group, which slightly increases the molecule's polarity.
Based on this structure, 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is a basic compound with significant organic character. This dual nature is the key to its efficient separation and purification via pH-swing extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of extraction for purifying 1-benzyl-4-ethylpyrrolidine-3-carbonitrile from a reaction mixture?
A1: The most robust and effective method is a pH-swing extraction , also known as an acid-base extraction.[1] This technique leverages the basicity of the pyrrolidine nitrogen. The process involves:
-
Forward Extraction: Using an acidic aqueous solution to protonate the amine, which selectively pulls it from the organic phase into the aqueous phase, leaving non-basic impurities behind.[1][2]
-
Back Extraction: Basifying the aqueous phase to deprotonate the amine salt, converting it back to its neutral, organic-soluble form. It can then be re-extracted into a fresh, immiscible organic solvent.[1]
This method is highly effective for purification, as it separates your basic product from acidic and neutral impurities.
Q2: How do I choose the optimal pH for the aqueous phase during extraction?
A2: The optimal pH is determined by the pKa of the amine's conjugate acid (R₃NH⁺), which we estimate to be around 9-10.[3] The general rule is to adjust the pH at least 2 units away from the pKa to ensure >99% of the compound is in the desired form.[1][2]
-
To extract the amine into the AQUEOUS phase (as the salt): Adjust the aqueous pH to be ≤ 7 . A pH of 2 is ideal, typically achieved with 1 M HCl. At this pH, the amine is fully protonated (R₃NH⁺), maximizing its water solubility.
-
To extract the amine into the ORGANIC phase (as the neutral base): Adjust the aqueous pH to be ≥ 12 . This is commonly achieved with 1 M or 2 M NaOH. At this pH, the amine is in its neutral, deprotonated form (R₃N), maximizing its solubility in the organic solvent.
Q3: Which organic solvents are recommended for this extraction, and how do I choose between them?
A3: The ideal solvent should have high solubility for the neutral amine, be immiscible with water, have a low boiling point for easy removal, and be relatively inert. Several common solvents can be used.[4] The choice depends on the specific requirements of your experiment, such as scale and downstream applications.
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Key Considerations |
| Dichloromethane (DCM) | ~1.33 | 40 | Polar Aprotic | Pros: High solubility for many organics, forms the bottom layer for easy separation. Cons: Can form emulsions, relatively toxic. |
| Ethyl Acetate (EtOAc) | ~0.90 | 77 | Moderately Polar | Pros: Good general-purpose solvent, less toxic than DCM. Cons: Partially miscible with water, can be hydrolyzed under strongly acidic or basic conditions. |
| Diethyl Ether (Et₂O) | ~0.71 | 35 | Relatively Nonpolar | Pros: Very low boiling point, easy to remove. Cons: Highly flammable, can form explosive peroxides upon storage. |
| Toluene | ~0.87 | 111 | Nonpolar | Pros: Good for dissolving nonpolar compounds, less water-miscible than EtOAc. Cons: High boiling point, more difficult to remove. |
| Methyl tert-butyl ether (MTBE) | ~0.74 | 55 | Relatively Nonpolar | Pros: More stable to peroxide formation than diethyl ether, good solvent power. Cons: Can be an environmental contaminant. |
Recommendation: Start with Dichloromethane or Ethyl Acetate for general-purpose extractions. For larger scales where flammability is a major concern, consider Toluene, being mindful of its high boiling point.
Detailed Experimental Protocols
Protocol 1: General pH-Swing Extraction and Purification
This protocol describes the separation of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of dichloromethane). Transfer the solution to a separatory funnel.
-
Forward Extraction (Acid Wash):
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation. [1]
-
Allow the layers to separate completely. The protonated amine product is now in the aqueous layer.
-
Drain the lower organic layer (containing neutral impurities) and set it aside.
-
Drain the upper aqueous layer into a clean flask.
-
Optional: To ensure complete recovery, return the organic layer to the funnel and repeat the acid wash with a fresh portion of 1 M HCl. Combine the aqueous layers.
-
-
Basification:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 2 M NaOH while stirring until the pH is ≥ 12 (verify with pH paper or a meter). This converts the amine salt back to the neutral, free base.
-
-
Back Extraction:
-
Return the basified aqueous solution to the separatory funnel.
-
Add a fresh portion of the organic solvent (e.g., 50 mL of dichloromethane).
-
Gently mix as described in step 2.
-
Allow the layers to separate. The neutral amine product is now in the organic layer.
-
Drain the lower organic layer into a clean flask.
-
Repeat the back-extraction with two more portions of fresh organic solvent to maximize recovery. Combine all organic extracts.
-
-
Final Workup:
-
Wash the combined organic extracts with brine (saturated aqueous NaCl) to remove residual water.[2]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
-
Workflow for pH-Swing Extraction
Caption: Workflow for purifying a basic amine via pH-swing extraction.
Troubleshooting Guide
Problem: A persistent emulsion has formed at the interface.
-
Potential Cause(s):
-
Recommended Solution(s):
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
"Salting Out": Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[1][5]
-
Gentle Swirling: Gently swirl the funnel instead of shaking.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.
-
Centrifugation: If the volume is small enough, transfer the mixture to centrifuge tubes to force the separation of layers.[1]
-
Solvent Modification: Add a small amount of a different organic solvent to change the properties of the organic phase.[5]
-
Problem: My extraction efficiency is low; the yield is poor.
-
Potential Cause(s):
-
Incorrect pH of the aqueous phase.[1]
-
Insufficient mixing of the two phases.
-
Not enough extractions were performed.
-
The compound has some solubility in the aqueous phase even when neutral.
-
-
Recommended Solution(s):
-
Verify pH: Always check the pH of the aqueous layer with pH paper or a meter after adding acid or base to ensure you are at least 2 pKa units away from the target pKa.
-
Increase Extractions: Perform multiple extractions with smaller volumes of solvent rather than one extraction with a large volume. Three successive extractions are standard practice.
-
Salting Out: Before extracting the neutral amine into the organic phase, saturate the basic aqueous layer with NaCl. This will decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.
-
Try a Different Solvent: Your compound may be more soluble in a different organic solvent. Refer to the table above and consider a more polar or nonpolar option.
-
Problem: A third layer has formed between the organic and aqueous phases.
-
Potential Cause(s):
-
Partial miscibility of the organic solvent in the aqueous phase (or vice versa), often an issue with solvents like ethyl acetate.[1]
-
High concentration of dissolved salts.
-
-
Recommended Solution(s):
-
Add Brine: Add brine to decrease the mutual solubility of the organic and aqueous phases.[1]
-
Add More of Each Phase: Add more of the primary organic solvent and/or water to help force the separation into two distinct layers.
-
Solvent Selection Decision Tree
Caption: Decision tree for selecting an appropriate extraction solvent.
References
-
Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. (n.d.). PMC. Retrieved from [Link]
-
How can I seperate pyrrolidine? (2014, July 24). ResearchGate. Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 27). LCGC International. Retrieved from [Link]
-
Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. (n.d.). PMC. Retrieved from [Link]
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022, November 30). MDPI. Retrieved from [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
Amine Unit Optimization and Troubleshooting. (2022, January 17). YouTube. Retrieved from [Link]
-
Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved from [Link]
-
Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. (2024, April 30). MDPI. Retrieved from [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (n.d.). PMC. Retrieved from [Link]
- Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.). Google Patents.
-
Liquid−Liquid Extraction Using the Composition-Induced Phase Separation Process. (n.d.). ACS Publications. Retrieved from [Link]
-
AMINES IN LIQUID-LIQUID EXTRACTION OF RARE-EARTH ELEMENTS. (1961, April). OSTI.GOV. Retrieved from [Link]
-
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023, May 29). Retrieved from [Link]
-
Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
1-BENZYL-4-PHENYL-PYRROLIDINE-3-CARBONITRILE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
2-Benzylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]
-
(3R,4S)-benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
reducing byproducts in 1-benzyl-4-ethylpyrrolidine-3-carbonitrile preparation
Welcome to the Technical Support Center for the synthesis of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile .
As a Senior Application Scientist, I have structured this guide to address the mechanistic nuances and practical challenges of constructing substituted pyrrolidine rings. The most efficient and widely adopted route for this scaffold is the [3+2] azomethine ylide cycloaddition . While this concerted reaction is highly elegant, it is highly sensitive to reagent purity, alkene geometry, and moisture, which frequently lead to diastereomeric mixtures and hydrolysis byproducts.
Below, you will find a mechanistic breakdown, an optimized self-validating protocol, quantitative data for reaction optimization, and a targeted troubleshooting Q&A.
I. Mechanistic Workflow & Causality
The synthesis relies on the generation of an unstabilized azomethine ylide (a 1,3-dipole) from N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine. When treated with a catalytic amount of acid (e.g., TFA), the precursor eliminates methoxymethyl ether and undergoes desilylation to form the reactive ylide. This intermediate immediately undergoes a concerted[3+2] cycloaddition with the electron-deficient dipolarophile, 2-pentenenitrile , to form the pyrrolidine ring .
Fig 1.[3+2] cycloaddition mechanism for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile synthesis.
II. Quantitative Data Summary
The table below summarizes how varying reaction conditions impact the yield and byproduct profile of the cycloaddition.
| Solvent | Catalyst / Promoter | Temp (°C) | Yield (%) | Major Byproduct / Issue Encountered |
| Anhydrous DCM | TFA (1-5 mol%) | 25 | 88% | Trace precursor hydrolysis |
| Wet DCM | TFA (5 mol%) | 25 | <20% | Complete precursor hydrolysis |
| THF | LiF (1.2 equiv) | 65 | 75% | Unreacted alkene, slower kinetics |
| Toluene | None (Thermal) | 110 | 45% | Alkene polymerization, ylide degradation |
III. Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and a verification checkpoint to ensure the integrity of the reaction before proceeding.
Step 1: System Preparation
-
Action: Flame-dry a 100 mL Schlenk flask under an inert argon atmosphere.
-
Causality: The ylide precursor is highly sensitive to moisture. Trace water will outcompete the cycloaddition, hydrolyzing the precursor into formaldehyde and N-benzyl-1-(trimethylsilyl)methanamine.
Step 2: Reagent Loading
-
Action: Dissolve isomerically pure trans-2-pentenenitrile (1.0 equiv, 10 mmol) and N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 equiv, 12 mmol) in 30 mL of strictly anhydrous dichloromethane (DCM).
-
Validation: Ensure the solution is completely clear. Cloudiness indicates premature degradation of the precursor.
Step 3: Catalytic Activation
-
Action: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 0.05 equiv, 0.5 mmol) dropwise as a 1M solution in DCM.
-
Causality: TFA protonates the methoxymethyl ether, facilitating the elimination of methanol and subsequent desilylation to generate the ylide. Cooling controls the exothermic generation of the ylide, preventing its dimerization.
Step 4: Cycloaddition & Monitoring
-
Action: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The self-validating checkpoint is the disappearance of the highly UV-active ylide precursor (R_f ~0.8) and the appearance of a new, lower-running amine spot (visualized with Ninhydrin or Dragendorff's reagent).
Step 5: Quenching & Purification
-
Action: Quench the reaction with 15 mL of saturated aqueous NaHCO3 to neutralize the TFA. Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.
IV. Troubleshooting & FAQs
Q1: I am observing a complex mixture of diastereomers instead of a single product. How can I control the stereochemistry? A1: The root cause is almost certainly your starting material, not the reaction conditions. The [3+2] cycloaddition of azomethine ylides is a concerted process . This means the relative stereochemistry of the resulting pyrrolidine at C3 (cyano group) and C4 (ethyl group) is dictated solely by the geometry of the alkene. Commercial 2-pentenenitrile is frequently sold as a mixture of cis and trans isomers. If you use a mixture, you will get a mixture of cis- and trans-disubstituted pyrrolidines. Solution: Distill or chromatographically purify your 2-pentenenitrile to isolate the pure trans isomer before starting the reaction.
Q2: My reaction yields are consistently below 40%, and LC-MS shows significant amounts of N-benzyl(trimethylsilylmethyl)amine. What is going wrong? A2: You are experiencing precursor hydrolysis. The N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine precursor is an aminal ether. In the presence of trace water and the TFA catalyst, the aminal bond hydrolyzes rapidly, permanently destroying the ylide precursor before it can react with the sterically hindered 2-pentenenitrile. Solution: Switch to freshly distilled, anhydrous DCM, ensure your glassware is flame-dried, and run the reaction under a strict argon atmosphere.
Q3: Can I use thermal conditions (heating in toluene) instead of TFA catalysis to initiate the ylide formation? A3: It is not recommended for this specific dipolarophile. While thermal desilylation works for highly reactive, electron-deficient alkenes (like maleimides), 2-pentenenitrile is a relatively sluggish, sterically hindered dipolarophile. The high temperatures (110 °C) required to thermally generate the ylide will cause 2-pentenenitrile to undergo base-catalyzed polymerization or degradation, leading to the 45% yields noted in our data table. TFA catalysis at room temperature provides the necessary kinetic control.
Fig 2. Troubleshooting logic tree for resolving low yields and byproduct formation.
V. References
-
Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews (ACS Publications).[Link]
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules (MDPI).[Link]
-
One-Pot Double [3 + 2] Cycloadditions for Diastereoselective Synthesis of Pyrrolidine-Based Polycyclic Systems. The Journal of Organic Chemistry (ACS Publications).[Link]
Technical Support Center: 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile Crystallization
Welcome to the advanced technical support center for the crystallization and purification of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile . This guide is engineered for researchers and drug development professionals dealing with the complex phase behaviors, stereoisomeric resolution, and purification challenges inherent to substituted pyrrolidine-carbonitrile derivatives.
Mechanistic Context & Molecular Challenges
1-Benzyl-4-ethylpyrrolidine-3-carbonitrile is a highly functionalized tertiary amine featuring a bulky, lipophilic N -benzyl group, an ethyl substituent at C4, and an electron-withdrawing carbonitrile group at C3. This specific architecture introduces several crystallization hurdles:
-
Steric Hindrance & Low Melting Point: The combination of the bulky benzyl and ethyl groups disrupts efficient crystal lattice packing. Consequently, the free base exhibits a depressed melting point, making it highly prone to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1].
-
Inductive Effects: The C3-carbonitrile group significantly alters the electron density of the pyrrolidine ring, impacting its basicity and the hydrogen-bonding networks required for stable crystal nucleation[2].
-
Stereoisomerism: With chiral centers at C3 and C4, the compound exists as a mixture of four stereoisomers (two pairs of enantiomers, forming cis and trans diastereomers). Co-crystallization of these isomers is a frequent cause of poor purity[3].
Diagnostic Workflow: Crystallization Troubleshooting
The following logic tree outlines the critical decision points when isolating 1-benzyl-4-ethylpyrrolidine-3-carbonitrile from a crude reaction mixture.
Diagnostic workflow for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile crystallization.
Frequently Asked Questions (FAQs)
Q1: Why does my compound consistently "oil out" instead of forming a solid filter cake? A1: Oiling out occurs when the compound precipitates out of solution at a temperature above its melting point, or when the supersaturation rate exceeds the kinetic rate of crystal nucleation[1]. Because the free base of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is highly lipophilic and low-melting, rapid cooling forces it into a solute-rich liquid phase. Solution: Convert the free base to a higher-melting salt (e.g., hydrochloride or tartrate) or strictly control the cooling rate to <0.2 °C/min.
Q2: How do I separate the cis and trans diastereomers? A2: The cis and trans isomers often have nearly identical solubilities in non-polar solvents, leading to co-precipitation. Stereoselective resolution of pyrrolidines typically requires salt formation with a chiral or sterically demanding acid[3]. Fractional crystallization using Di- p -toluoyl-D-tartaric acid (DPTTA) in isopropyl alcohol (IPA) is highly effective for differentiating the spatial arrangements of the C3/C4 substituents.
Q3: My product is not crystallizing at all, even at -20 °C. What is the cause? A3: Arrested nucleation happens when the system is trapped in a metastable supersaturated state. This is often due to excess solvent or the presence of highly soluble impurities (like unreacted starting materials or solvent residues) that disrupt the hydrogen-bonding lattice[4]. Solution: Evaporate 30-50% of the solvent, add a non-polar anti-solvent (like heptane) dropwise until slight turbidity appears, and introduce a seed crystal.
Quantitative Data: Solvent Selection & Phase Behavior
Selecting the correct solvent system is dictated by whether you are crystallizing the free base or a salt derivative. The table below summarizes the thermodynamic suitability of various systems.
| Solvent System | Dielectric Constant ( ε ) | Free Base Solubility | Salt Solubility (e.g., Tartrate) | Primary Application / Causality |
| Ethyl Acetate / Heptane | 6.0 / 1.9 | High in EtOAc, Low in Heptane | Insoluble | Free Base Purification: Ideal for anti-solvent crystallization. Heptane forces controlled supersaturation. |
| Isopropyl Alcohol (IPA) | 18.3 | Moderate | High (Hot), Low (Cold) | Salt Formation: Excellent temperature-dependent solubility curve for diastereomeric resolution[3]. |
| Dichloromethane (DCM) | 9.1 | Very High | Moderate | Extraction Only: Avoid for crystallization; evaporates too quickly, causing rapid supersaturation and oiling out. |
| Water / Methanol | 80.1 / 32.7 | Insoluble | High | Impurity Purge: Useful for washing out highly polar impurities or inorganic byproducts[4]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checks ensure that you can verify the success of each step before proceeding.
Protocol A: Anti-Solvent Crystallization of the Free Base
Use this protocol if the crude purity is >85% and you need to remove minor organic impurities without salt formation.
-
Dissolution: Suspend 10.0 g of crude 1-benzyl-4-ethylpyrrolidine-3-carbonitrile in 30 mL of Ethyl Acetate (EtOAc). Heat to 60 °C under gentle stirring until complete dissolution occurs.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, jacketed reactor. Causality: Removing microscopic insoluble impurities prevents heterogeneous nucleation of unwanted polymorphs.
-
Anti-Solvent Titration: Maintain the solution at 60 °C. Slowly add n -heptane dropwise (approx. 1-2 mL/min) until a faint, persistent turbidity is observed.
-
Thermal Annealing: Reheat the mixture to 65 °C just until the turbidity clears.
-
Controlled Nucleation: Cool the reactor at a strict rate of 0.2 °C/min down to 20 °C. Rapid crystallization must be avoided as it traps impurities within the crystal lattice[1].
-
Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 10 mL of ice-cold heptane. Dry under vacuum at 40 °C for 12 hours.
-
Self-Validation Check: Dip a glass stirring rod into the mother liquor and let the solvent evaporate in a fume hood. If a heavy, thick oil remains on the rod, too much product was lost to the solvent phase (indicating excessive EtOAc was used)[1].
Protocol B: Diastereomeric Resolution via Tartrate Salt Formation
Use this protocol to separate cis/trans isomers or resolve enantiomers.
-
Preparation: Dissolve 10.0 g of the free base mixture in 50 mL of Isopropyl Alcohol (IPA) at 50 °C.
-
Acid Addition: In a separate flask, dissolve 1.05 molar equivalents of Di- p -toluoyl-D-tartaric acid (DPTTA) in 40 mL of hot IPA. Add this acid solution dropwise to the free base solution over 15 minutes.
-
Maturation: Heat the combined mixture to reflux (82 °C) for 30 minutes to ensure complete thermodynamic equilibrium of the salt forms.
-
Selective Precipitation: Turn off the heating mantle and allow the flask to cool ambiently to room temperature overnight. The less soluble diastereomeric salt will selectively precipitate.
-
Isolation & Free-Basing: Filter the crystalline salt. To recover the resolved free base, suspend the salt in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3 until the aqueous layer pH is 8-9. Extract, dry over Na2SO4 , and concentrate.
-
Self-Validation Check: Perform Chiral HPLC on both the isolated crystals (after free-basing) and the concentrated mother liquor. The crystals should show >95% diastereomeric excess (de), validating the thermodynamic selectivity of the DPTTA salt[3].
References
-
1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL:[Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
Technical Support Center: Stability & Handling of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
Welcome to the Technical Support Center. This guide addresses the long-term storage and stability challenges associated with 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS No. 115687-25-7). As a highly functionalized building block, this compound features a tertiary amine, a benzylic position, and a cyano group. While highly versatile for medicinal chemistry, these functional groups introduce specific liabilities during storage: epimerization, oxidation, and hydrolysis.
Below, our application scientists have detailed the causality behind these degradation pathways and provided self-validating protocols to ensure the integrity of your batches.
Section 1: Core Stability Issues (FAQs)
Q1: Why does my batch show a changing diastereomeric ratio (cis/trans) over time? The Causality: The proton at the C3 position (alpha to the strongly electron-withdrawing carbonitrile group) is highly acidic. In its free base form, the tertiary pyrrolidine nitrogen acts as an internal or intermolecular base. This basic microenvironment auto-catalyzes the deprotonation at C3, forming a resonance-stabilized ketenimine-like intermediate. Upon reprotonation, the stereocenter scrambles, leading to epimerization and a drifting cis/trans ratio[1].
Q2: I am seeing an increase in polar impurities (+18 Da and +36 Da) in my LC-MS traces. What is causing this? The Causality: These masses correspond to the hydration of the nitrile to a primary amide (+18 Da) and subsequent hydrolysis to a carboxylic acid (+36 Da). Nitriles are susceptible to hydrolysis, a process accelerated by the basicity of the pyrrolidine ring if trace moisture is present in the storage vial[2]. The basic amine activates water molecules, driving the slow nucleophilic attack on the cyano carbon.
Q3: My sample has turned yellow/brown and shows new peaks corresponding to +16 Da or loss of the benzyl group. How do I prevent this? The Causality: Tertiary N-benzyl amines and related pyrrolidine derivatives are highly prone to degradation during storage[3]. Exposure to atmospheric oxygen and ambient light leads to the formation of pyrrolidine N-oxides (+16 Da). Under prolonged oxidative stress, the benzylic C-N bond can undergo oxidative cleavage (debenzylation), releasing benzaldehyde and leaving a secondary amine[4].
Section 2: Visualizing Degradation Pathways
Fig 1. Primary degradation pathways of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile during storage.
Section 3: Quantitative Stability Data
To illustrate these vulnerabilities, we have summarized the accelerated stability profile of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile under various storage conditions.
| Storage Condition | Form | Timeframe | Purity (LC-MS) | Primary Degradant Identified |
| 25°C, Ambient Air, 60% RH | Free Base | 4 Weeks | < 70% | Epimers (15%), Amide (10%), N-oxide (5%) |
| 4°C, Sealed, Dark | Free Base | 3 Months | 88% | Epimers (10%), N-oxide (2%) |
| -20°C, Argon, Dark | Free Base | 6 Months | > 97% | Trace Epimers (< 3%) |
| 25°C, Ambient Air, 60% RH | HCl Salt | 6 Months | > 98% | None significant |
| -20°C, Argon, Dark | HCl Salt | 24 Months | > 99% | None |
Section 4: Troubleshooting Workflows & Protocols
Fig 2. Decision matrix and handling workflow for stabilizing pyrrolidine-3-carbonitrile batches.
Protocol: Anhydrous Conversion to the Hydrochloride Salt (Self-Validating Method)
To ensure long-term stability, we strongly recommend converting the free base to its HCl salt upon receipt. The procedure must be strictly anhydrous to prevent concurrent nitrile hydrolysis.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (free base) in 10 mL of anhydrous diethyl ether (or anhydrous dichloromethane if solubility is poor) under an inert argon atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermic salt formation.
-
Acidification: Slowly add 1.05 equivalents of anhydrous HCl in diethyl ether (e.g., 2.0 M solution) dropwise while stirring vigorously. A white precipitate should form immediately.
-
Causality: Using ethereal HCl instead of aqueous HCl ensures that no water is introduced, protecting the sensitive carbonitrile group from base/acid-catalyzed hydration.
-
-
Isolation: Stir for an additional 30 minutes at 0°C. Isolate the precipitate via vacuum filtration under a stream of nitrogen.
-
Washing & Drying: Wash the filter cake with 5 mL of cold, anhydrous diethyl ether. Dry the solid under high vacuum at room temperature for 12 hours.
-
Validation (Self-Validating Check):
-
1H NMR (DMSO-d6): Confirm protonation by observing the downfield shift of the benzylic protons and the pyrrolidine ring protons adjacent to the nitrogen. The presence of a broad N-H⁺ peak (~10-11 ppm) confirms salt formation.
-
LC-MS: Ensure the mass remains unchanged (the HCl is lost during electrospray ionization) and verify the absence of +18 Da (amide) impurities, validating that the anhydrous protocol successfully protected the nitrile.
-
References[3] "The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions." PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/23504366/[2] "Nitrile." Wikipedia. URL: https://en.wikipedia.org/wiki/Nitrile[4] "A redox-enabled strategy for intramolecular hydroamination." Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc02157a[1] Chung, J. Y. L., et al. "Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid." PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/15844996/
Sources
- 1. Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A redox-enabled strategy for intramolecular hydroamination - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00481J [pubs.rsc.org]
overcoming steric hindrance in 1-benzyl-4-ethylpyrrolidine-3-carbonitrile reactions
Welcome to the Advanced Applications Support Center. As a highly functionalized intermediate, 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS: 115687-25-7) is a highly valuable scaffold in drug discovery, offering excellent three-dimensional coverage and stereochemical complexity[1]. However, researchers frequently encounter significant synthetic roadblocks when working with this molecule.
The primary challenge is steric hindrance . The pyrrolidine core is densely substituted: the C3-carbonitrile is flanked by a C4-ethyl group and an N1-benzyl group. This creates a sterically congested pocket that physically blocks nucleophiles, poisons heterogeneous catalysts, and severely elevates the activation energy required for transition states[2].
This guide provides field-proven, causality-driven troubleshooting for the most common experimental failures associated with this scaffold.
Part 1: Troubleshooting Guides & FAQs
Q1: My attempts to reduce the C3-carbonitrile to a primary amine using standard hydrogenation (Raney-Ni/H 2 ) or mild hydrides yield mostly unreacted starting material or secondary amine dimers. How can I drive this to completion?
Causality & Solution: The C3-nitrile is highly shielded by the adjacent C4-ethyl group. Heterogeneous catalysts like Raney-Nickel struggle because the sterically encumbered nitrile cannot properly adsorb onto the planar catalyst surface[2]. Furthermore, if the reduction to the intermediate imine is sluggish, newly formed primary amines will attack the unreduced imines, forming unwanted secondary amine dimers.
Recommendation: Switch to a homogeneous, sterically unencumbered electrophilic reducing agent like Borane-Tetrahydrofuran (BH 3 ·THF) or Borane-Dimethylsulfide (BMS). Borane is small enough to bypass the C4-ethyl bulk and coordinates directly to the nitrile nitrogen[3]. Refluxing conditions (65°C) are required to overcome the steric activation barrier. Crucially, you must perform a strong acidic workup to break the highly stable boron-amine complex that forms post-reduction.
Q2: I need to remove the N-benzyl group to functionalize the pyrrolidine nitrogen, but catalytic hydrogenation (Pd/C, H 2 ) is simultaneously reducing my C3-carbonitrile. How do I achieve chemoselective debenzylation?
Causality & Solution: While the N-benzyl group is traditionally removed via hydrogenolysis, the C3-carbonitrile is also susceptible to reduction under these conditions. Additionally, the nitrile nitrogen can poison the palladium catalyst by irreversibly coordinating to the active metal sites, leading to stalled reactions and messy mixtures of ring-opened byproducts.
Recommendation: Abandon hydrogenative methods and utilize the Olofson reaction using 1-chloroethyl chloroformate (ACE-Cl). This chemical debenzylation relies on the nucleophilic attack of the pyrrolidine nitrogen on the chloroformate, forming a quaternary intermediate that loses benzyl chloride to form a carbamate. Subsequent methanolysis cleanly yields the secondary amine hydrochloride. This method is 100% orthogonal to the nitrile group.
Q3: Hydrolysis of the C3-carbonitrile to a carboxylic acid using standard NaOH/EtOH stops at the primary amide. How do I force complete hydrolysis?
Causality & Solution: The transition state for the hydrolysis of an amide to a carboxylic acid requires the formation of an sp 3 tetrahedral intermediate. The adjacent C4-ethyl group creates severe 1,3-allylic-strain-like steric clashes when the sp 2 amide carbon transitions to this bulky tetrahedral geometry. Standard refluxing ethanol (78°C) simply does not provide enough thermal energy to overcome this steric penalty.
Recommendation: Employ high-temperature alkaline hydrolysis using Potassium Hydroxide (KOH) in ethylene glycol. Ethylene glycol allows the reaction to be heated to 150–160°C. This extreme thermal condition provides the necessary kinetic energy to force the formation of the sterically hindered tetrahedral intermediate.
Q4: During basic workups, my cis-isomer is converting into a mixture of diastereomers. How do I prevent this?
Causality & Solution: The proton alpha to the nitrile (at C3) is highly acidic. Under basic conditions, this proton is easily abstracted, forming a planar ketenimine anion. Upon reprotonation, the molecule will thermodynamically favor the trans-configuration to minimize steric clashing between the C3-nitrile and C4-ethyl groups[4].
Recommendation: If the cis-isomer is required, strictly avoid strong bases (like NaOtBu or LDA) and minimize exposure time to mild bases (like K 2 CO 3 ) during workups. Always quench reactions with a buffered acidic solution (e.g., saturated NH 4 Cl) to keep the alpha-proton intact.
Part 2: Quantitative Data & Strategy Summary
| Target Transformation | Primary Steric Challenge | Recommended Reagent/Method | Expected Yield | Chemoselectivity Profile |
| Nitrile → Primary Amine | C4-Ethyl physical shielding | BH 3 ·THF, Reflux (65°C) | 82–88% | High (Preserves N-Benzyl) |
| Nitrile → Carboxylic Acid | Tetrahedral intermediate clash | KOH, Ethylene Glycol (150°C) | 75–80% | High (Preserves N-Benzyl) |
| N-Debenzylation | Catalyst poisoning by nitrile | ACE-Cl, DCE, then MeOH | 90–95% | Absolute (Preserves Nitrile) |
| Epimerization Control | Thermodynamic trans preference | Sat. NH 4 Cl quench (pH ~6) | >95% ee/de | N/A (Stereo-preservation) |
Part 3: Validated Experimental Protocols
Protocol A: Borane-Mediated Sterically Hindered Nitrile Reduction
This protocol is self-validating through specific gas-evolution checks and TLC staining.
-
Setup: In a flame-dried, round-bottom flask under an inert N 2 atmosphere, dissolve 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Addition: Cool the flask to 0°C using an ice bath. Add BH 3 ·THF (1 M in THF, 4.0 eq) dropwise via syringe.
-
Self-Validation Check: Watch for minor gas evolution (H 2 ) during addition, which indicates the quenching of trace moisture. Ensure the system is properly vented through a bubbler.
-
-
Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 12 hours.
-
Self-Validation Check: Monitor by LC-MS. The starting material mass (m/z 215.1) should completely disappear, replaced by the mass of the boron-amine complex.
-
-
Quench: Cool the reaction back to 0°C. Carefully quench by adding Methanol dropwise until all effervescence ceases.
-
Complex Cleavage (Critical Step): Add an excess of 6M HCl and reflux the mixture for 2 hours. Causality: Borane forms a highly stable, covalent-like complex with the newly formed primary amine. Standard basic workups will not break this bond; strong acid hydrolysis is mandatory.
-
Isolation: Cool to room temperature, basify the aqueous layer with 2M NaOH to pH 12, and extract with Dichloromethane (3x). Dry the combined organic layers over Na 2 SO 4 and concentrate in vacuo.
-
Self-Validation Check: On a silica TLC plate, the starting material will not stain with Ninhydrin. The successful primary amine product will appear as a distinct, bright pink/purple spot upon Ninhydrin staining and heating.
-
Protocol B: Chemoselective N-Debenzylation via ACE-Cl
This protocol avoids hydrogenation entirely, preserving the sensitive carbonitrile group.
-
Setup: Dissolve the starting material (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Activation: Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) dropwise at 0°C.
-
Carbamate Formation: Heat the reaction to reflux (85°C) for 3 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material should be completely consumed, replaced by a highly non-polar carbamate intermediate that runs near the solvent front.
-
-
Solvent Swap: Evaporate the DCE completely under reduced pressure. Causality: Residual DCE severely retards the kinetics of the subsequent methanolysis step.
-
Methanolysis: Dissolve the crude residue in anhydrous Methanol (0.2 M) and reflux for 1 hour to cleave the carbamate.
-
Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether. The product, 4-ethylpyrrolidine-3-carbonitrile hydrochloride, will precipitate as a clean white solid.
-
Self-Validation Check: The final hydrochloride salt will remain strictly at the baseline on a normal-phase TLC plate developed in non-polar solvents.
-
Part 4: Mechanistic Visualization
Decision tree for overcoming steric hindrance in 1-benzyl-4-ethylpyrrolidine-3-carbonitrile.
Part 5: References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry / Springer URL:[Link]
-
Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides Source: Organic Letters / National Institutes of Health (NIH) URL:[Link]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis Source: John Wiley & Sons URL:[Link]
-
Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid Source: Journal of Organic Chemistry / ResearchGate URL:[Link]
Sources
1H NMR spectrum analysis of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
An In-Depth Comparative Guide to the ¹H NMR Spectrum of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
As a Senior Application Scientist, this guide provides a detailed analysis of the ¹H NMR spectrum of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile. Moving beyond a simple peak-by-peak assignment, we will delve into the structural nuances that shape the spectrum, with a particular focus on how ¹H NMR can be used to differentiate between its cis and trans diastereomers. This guide is intended for researchers and drug development professionals who rely on NMR for rigorous structural elucidation of complex heterocyclic molecules.
The Structural Landscape: Why ¹H NMR is Crucial
1-benzyl-4-ethylpyrrolidine-3-carbonitrile possesses a scaffold common in medicinal chemistry, featuring a substituted pyrrolidine ring. The molecule has two stereocenters at the C3 and C4 positions. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the ethyl and nitrile groups significantly influences the conformation of the five-membered ring and, consequently, the electronic environment of every proton. ¹H NMR spectroscopy is an exceptionally powerful tool for distinguishing these isomers, primarily through the analysis of vicinal coupling constants (³J), which are highly sensitive to the dihedral angles between protons.
The analysis that follows is based on foundational NMR principles and comparative data from structurally related compounds.
Deconstructing the Spectrum: A Region-by-Region Analysis
For this analysis, we will predict the ¹H NMR spectrum in a standard solvent like CDCl₃, with TMS as the internal standard (δ 0.0 ppm).[1][2] The spectrum can be logically divided into four key regions corresponding to the distinct structural motifs of the molecule.
The Aromatic Region (δ ~7.2-7.4 ppm)
The five protons of the benzyl group's phenyl ring will resonate in this downfield region. Due to the free rotation around the C-C and C-N bonds, the electronic differences between the ortho, meta, and para protons are often minimal, leading to a complex, overlapping multiplet that may appear as a single, broad signal.[3] The significant downfield shift is caused by the diamagnetic anisotropy of the aromatic ring, where the circulation of π-electrons generates a local magnetic field that deshields the attached protons.[4]
-
Predicted Signal: Multiplet (m)
-
Integration: 5H
-
Assignment: Ar-H
The Benzylic Protons (δ ~3.6 ppm)
The two protons of the methylene bridge between the phenyl ring and the pyrrolidine nitrogen (Ar-CH₂ -N) are chemically equivalent due to rapid rotation. They will appear as a sharp singlet. These protons are deshielded by two main effects: the anisotropic field of the aromatic ring and the inductive effect of the electronegative nitrogen atom.[3][5]
-
Predicted Signal: Singlet (s)
-
Integration: 2H
-
Assignment: N-CH₂ -Ph
The Aliphatic Ethyl Group (δ ~0.9-1.6 ppm)
The ethyl group provides two distinct and easily interpretable signals, serving as a valuable entry point for spectral assignment.
-
Methyl Protons (-CH₂-C H₃): Located at the terminus of the alkyl chain, these three protons are the most shielded in the molecule. They will appear as a triplet due to coupling with the adjacent methylene protons (n+1 = 2+1 = 3). The typical chemical shift for a primary alkyl group is around 0.9 ppm.[6]
-
Predicted Signal: Triplet (t), δ ~0.9 ppm
-
Integration: 3H
-
-
Methylene Protons (-C H₂-CH₃): These two protons are coupled to the three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). They are also coupled to the H4 proton on the pyrrolidine ring, which could further split the quartet into a doublet of quartets. For simplicity in a standard resolution spectrum, it often appears as a quartet. They are slightly deshielded compared to the methyl protons.[5]
-
Predicted Signal: Quartet (q) or Doublet of Quartets (dq), δ ~1.5 ppm
-
Integration: 2H
-
The Pyrrolidine Ring: The Heart of the Analysis (δ ~2.5-3.8 ppm)
This region is the most complex and informative due to the rigid, puckered nature of the five-membered ring and the presence of two stereocenters.[7][8] This chirality renders the geminal protons on the C2 and C5 methylenes diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.[9][10]
-
H3 Proton (on C3): This methine proton is directly attached to the carbon bearing the electron-withdrawing nitrile group (-CN), causing a significant downfield shift.[11] It will be coupled to the two diastereotopic protons at C2 and the methine proton at C4. This will result in a complex multiplet, likely a doublet of doublets of doublets (ddd).
-
Predicted Signal: Multiplet (m), δ ~3.3-3.8 ppm
-
Integration: 1H
-
-
H4 Proton (on C4): This methine proton is adjacent to the ethyl group and the nitrile-bearing carbon. It will be coupled to the H3 proton, the two diastereotopic protons at C5, and the two methylene protons of the ethyl group. This will also be a complex multiplet.
-
Predicted Signal: Multiplet (m), δ ~2.8-3.2 ppm
-
Integration: 1H
-
-
C2 and C5 Protons: The four protons on the two methylene groups adjacent to the nitrogen (C2 and C5) are all chemically distinct. They are deshielded by the adjacent nitrogen. Due to diastereotopicity and coupling with each other (geminal coupling) and adjacent protons (vicinal coupling), they will appear as a series of complex, overlapping multiplets in the range of δ ~2.5-3.5 ppm. Unraveling these signals often requires 2D NMR techniques like COSY and HSQC.[12]
-
Predicted Signals: Multiple multiplets (m), δ ~2.5-3.5 ppm
-
Integration: 4H in total
-
Comparative Analysis: Distinguishing cis and trans Isomers
The key to differentiating the cis and trans diastereomers lies in the vicinal coupling constant between H3 and H4 (³JH3-H4). This value is described by the Karplus equation, which correlates the magnitude of the coupling constant to the dihedral angle between the two protons.[7][8]
-
trans Isomer: The H3 and H4 protons are on opposite faces of the ring. Depending on the ring's pucker, the dihedral angle is typically close to 120-180°. This anti-periplanar or near anti-periplanar relationship results in a large coupling constant , typically in the range of 8-12 Hz .
-
cis Isomer: The H3 and H4 protons are on the same face of the ring. The dihedral angle is much smaller, typically around 0-60°. This syn-clinal or syn-periplanar relationship results in a small coupling constant , typically in the range of 2-6 Hz .
Therefore, by carefully analyzing the multiplicity of the H3 or H4 signal and extracting the ³JH3-H4 value, one can confidently assign the relative stereochemistry.
Data Summary: Predicted ¹H NMR Parameters
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Couplings (Hz) |
| Ar-H | 7.2 - 7.4 | m | 5H | - |
| N-CH₂ -Ph | ~3.6 | s | 2H | - |
| H 3 (CH-CN) | 3.3 - 3.8 | m | 1H | ³JH3-H4 (trans: 8-12; cis: 2-6) |
| H 4 (CH-Et) | 2.8 - 3.2 | m | 1H | ³JH3-H4 (trans: 8-12; cis: 2-6) |
| H 2 / H 5 (N-CH₂) | 2.5 - 3.5 | m | 4H | Geminal and Vicinal Couplings |
| -CH₂ -CH₃ | ~1.5 | q or dq | 2H | ³J ≈ 7 Hz |
| -CH₂-CH₃ | ~0.9 | t | 3H | ³J ≈ 7 Hz |
Experimental Protocol
A robust experimental protocol is essential for obtaining a high-quality, interpretable spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-benzyl-4-ethylpyrrolidine-3-carbonitrile sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a 30-90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Number of Scans: Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Carefully phase the spectrum and perform baseline correction to ensure accurate integrations.
Visualization of the Analytical Workflow
The logical flow from sample to structure can be visualized as follows.
Caption: Workflow for ¹H NMR based structural elucidation.
Conclusion
The ¹H NMR spectrum of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is rich with structural information. While a superficial analysis can confirm the presence of the key functional groups, a detailed investigation of the complex pyrrolidine region is paramount. The diastereotopic nature of the methylene protons and, most importantly, the magnitude of the ³JH3-H4 coupling constant provide a definitive method for assigning the cis or trans stereochemistry of the molecule. For unambiguous assignment of the complex multiplets in the pyrrolidine region, advanced 2D NMR experiments such as COSY, HSQC, and NOESY are highly recommended.
References
-
Chemistry LibreTexts. (2014, August 21). 14.6: The Relative Positions of ¹H NMR Signals. [Link]
-
Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Pellicciari, R., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(14), 5467-5474. [Link]
-
Anteunis, M. J. O., et al. (1988). PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS. Collection of Czechoslovak Chemical Communications, 53(11), 2629-2646. [Link]
-
University of Wisconsin-Madison. NMR Chart. [Link]
-
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]
-
Oregon State University. (2022, March 9). ¹H NMR Chemical Shifts. [Link]
-
ResearchGate. Changes in the values of 3 J (H,H) coupling constants of derivative 15a upon pD change. [Link]
-
Chemistry Stack Exchange. (2018, August 1). ¹H splitting pattern of benzyl CH₂ protons. [Link]
-
ResearchGate. Figure 2. (a) ¹H NMR spectrum of.... [Link]
-
Doc Brown's Chemistry. (2026, March 24). Interpreting the ¹H NMR spectrum of ethyl ethanoate (ethyl acetate). [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 96. [Link]
-
Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?. [Link]
-
SpectraBase. Pyrrolidine - Optional[¹H NMR] - Spectrum. [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the ¹H NMR spectrum (400.... [Link]
-
Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. [Link]
-
University of California, Los Angeles. ¹H NMR chemical shift ppm table. [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]
-
ResearchGate. (2023, May 4). (PDF) Synthesis of ( E )-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]
-
The Royal Society of Chemistry. Supporting Information for.... [Link]
-
Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. [Link]
-
University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. [Link]
Sources
- 1. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Mass Spectrometry Data for 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile Validation: A Comparative Guide
1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS: 115687-25-7) is a highly functionalized pyrrolidine derivative widely utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and neuroactive compounds[1][2]. Validating the structural integrity and purity of this intermediate is paramount to preventing downstream synthetic failures and ensuring regulatory compliance.
This guide provides an objective, data-driven comparison of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound. The methodologies and system suitability criteria detailed below are strictly aligned with the ICH M10 bioanalytical method validation guidelines[3][4].
Analyte Properties and Analytical Strategy
Understanding the physicochemical properties of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (Formula: C₁₄H₁₈N₂, Exact Mass: 214.1470 Da) is the foundation of a robust analytical strategy.
-
Ionizability: The tertiary pyrrolidine nitrogen is highly basic. This makes it an excellent candidate for positive Electrospray Ionization (ESI+) in LC-MS, yielding a robust protonated molecular ion [M+H]+ at m/z 215.1543.
-
Volatility and Thermal Stability: With a molecular weight of 214.31 g/mol and lacking highly polar hydrogen-bond donating groups (the amine is protected by a benzyl group), the compound exhibits sufficient volatility and thermal stability for Gas Chromatography (GC) without the need for prior chemical derivatization[5][6].
-
Fragmentation Susceptibility: The benzyl group is highly prone to α -cleavage, generating a stable tropylium cation (m/z 91). This serves as a critical diagnostic ion in both Electron Impact (EI) and Collision-Induced Dissociation (CID) MS/MS spectra.
Comparative Performance: LC-HRMS vs. GC-MS
To objectively compare the performance of these platforms, we evaluate them across key validation parameters: mass accuracy, sensitivity, and structural elucidation capability. GC-MS is ideal for volatile and thermally stable molecules, while LC-MS provides superior sensitivity and handles trace impurity profiling with exact mass capabilities[6][7].
Table 1: Performance Comparison for Target Validation
| Parameter | LC-HRMS (Q-TOF, ESI+) | GC-MS (Single Quad, EI) |
| Ionization Mode | Soft (ESI+), predominantly [M+H]+ | Hard (EI, 70 eV), extensive fragmentation |
| Precursor Ion | m/z 215.1543 (Exact Mass) | m/z 214 (Molecular Ion, weak) |
| Mass Accuracy | < 2 ppm | Nominal mass ( ± 0.5 Da) |
| Limit of Detection (LOD) | 0.5 ng/mL | 10 ng/mL |
| Linear Dynamic Range | 3 orders of magnitude (1–1000 ng/mL) | 4 orders of magnitude (10–10000 ng/mL) |
| Primary Application | Exact mass confirmation, trace impurities | Routine structural confirmation, library matching |
Table 2: Diagnostic Fragmentation Ions
| m/z (Nominal) | Ion Assignment | Formation Mechanism | Platform |
| 215 | [M+H]+ | Protonation of pyrrolidine nitrogen | LC-HRMS |
| 214 | M+∙ | Radical cation formation | GC-MS |
| 124 | [M−Benzyl+H]+ | Cleavage of the N-benzyl bond | Both |
| 91 | [C7H7]+ (Tropylium) | α -cleavage of the benzyl group | Both (Base peak in GC-MS) |
| 188 | [M+H−HCN]+ | Loss of hydrogen cyanide from the nitrile | LC-HRMS (MS/MS) |
Experimental Protocols for Method Validation
The following protocols are designed as self-validating systems to ensure data integrity, incorporating System Suitability Tests (SST) and blank matrix evaluations as stipulated by ICH M10 guidelines[3][8].
Protocol A: LC-HRMS (Q-TOF) Method for Exact Mass Validation
Causality Check: We utilize a reversed-phase C18 column with an acidic mobile phase. The 0.1% formic acid ensures the basic pyrrolidine nitrogen remains fully protonated during chromatographic separation, maximizing ESI+ ionization efficiency and preventing peak tailing.
-
Sample Preparation: Dissolve the reference standard in LC-MS grade Acetonitrile:Water (50:50, v/v) to a stock concentration of 1 mg/mL. Dilute to working concentrations (10, 50, 100 ng/mL) using 0.1% formic acid in water. Spike with an internal standard (e.g., a deuterated pyrrolidine analog) to correct for matrix effects[9].
-
Chromatography:
-
Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+ Q-TOF):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
MS/MS Collision Energy: Ramp from 15 to 30 eV to capture both the precursor (m/z 215.1543) and the tropylium product ion (m/z 91.0542).
-
-
Self-Validation Step: Inject a solvent blank before and after the highest calibration standard to monitor carryover. According to ICH M10, the response in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response[8].
Protocol B: GC-MS (EI) Method for Routine Structural Confirmation
Causality Check: GC-MS utilizes a non-polar capillary column (e.g., HP-5MS) which separates analytes based on boiling point and partition coefficients. The high inlet temperature (250°C) ensures rapid, flash volatilization of the un-derivatized analyte, which is critical for maintaining sharp peak shapes[5][10].
-
Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate to a concentration of 10 µg/mL.
-
Gas Chromatography:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
-
Inlet: 250°C, Split ratio 10:1.
-
-
Mass Spectrometry (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range:m/z 40 to 300.
-
-
Self-Validation Step: Perform a precision assessment by injecting the 10 µg/mL standard in sextuplicate. The Coefficient of Variation (CV%) of the peak area must be ≤ 15%, aligning with ICH M10 precision criteria for analytical runs[9][11].
Methodological and Mechanistic Visualizations
Comparative analytical workflows for LC-HRMS and GC-MS validation of the target compound.
Proposed ESI+ MS/MS fragmentation pathways for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile.
Conclusion
For the rigorous validation of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile, the choice of analytical platform dictates the depth of the structural insight. LC-HRMS provides unparalleled mass accuracy and sensitivity, making it the superior choice for trace impurity profiling and exact mass confirmation during initial synthesis validation. Conversely, GC-MS offers a robust, cost-effective solution for routine structural confirmation due to its highly reproducible EI fragmentation patterns, specifically the dominant tropylium ion (m/z 91). By adhering to the structured protocols and ICH M10 guidelines outlined above, researchers can ensure the highest level of data integrity in their drug development workflows.
References
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA) -[Link]
-
Bioanalytical Method Validation M10 - International Council for Harmonisation (ICH) - [Link]
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach - MDPI -[Link]
-
GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science -[Link]
-
GC-MS vs LC-MS - ResolveMass Laboratories Inc. - [Link]
-
Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors - ACS Publications -[Link]
- Pyrrolo[2,3-d]pyrimidine Derivatives Useful for Inhibiting Janus Kinase - Google P
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iltusa.com [iltusa.com]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile and Alternative Pyrrolidine Scaffolds in CNS Drug Discovery
Introduction and Structural Rationale
Pyrrolidines are privileged scaffolds in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics ranging from metabolic regulators to central nervous system (CNS) agents. Among these, 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (BEPC) has emerged as a highly specialized and versatile building block, particularly in the development of conformationally restricted gabapentinoids and analgesics[1][2].
As a Senior Application Scientist, I frequently evaluate precursor scaffolds based on their downstream target engagement. The defining feature of BEPC is its 3,4-disubstitution pattern. The bulky ethyl group at the C4 position is not merely a lipophilic appendage; it acts as a steric anchor. Unsubstituted pyrrolidines rapidly interconvert between envelope and half-chair conformations. By introducing the 4-ethyl substituent, the ring is locked into a specific envelope conformation. This stereochemical restriction forces the C3-carbonitrile (and its downstream carboxylic acid derivative) into an optimal equatorial orientation, perfectly mimicking the γ -aminobutyric acid (GABA) backbone required to bind the α2δ subunit of voltage-gated calcium channels[1].
Comparative Physicochemical and Synthetic Profile
When designing a synthetic route, the choice of the pyrrolidine precursor dictates both the synthetic complexity and the pharmacological outcome. Below is an objective comparison between BEPC and other common pyrrolidine derivatives used in drug discovery.
Table 1: Comparative Profile of Pyrrolidine Precursors
| Precursor Scaffold | Substitution Pattern | Conformational Flexibility | Primary Downstream Application | Synthetic Liability |
| 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (BEPC) | 3,4-disubstituted | Highly Restricted (Envelope) | CNS (Gabapentinoids, Analgesics) | Requires high-pressure hydrogenolysis for deprotection. |
| 1-Benzylpyrrolidine-3-carbonitrile | 3-monosubstituted | High (Rapid interconversion) | Broad CNS (H3 antagonists) | Poor target selectivity due to conformational freedom. |
| 1-(Chloroacetyl)-2-cyanopyrrolidine | 2-substituted | Moderate | Metabolic (DPP-4 inhibitors) | Prone to epimerization at the highly acidic C2 position. |
Unlike 2-cyanopyrrolidines (used in DPP-4 inhibitors like vildagliptin), the 3-carbonitrile in BEPC is highly stable against spontaneous epimerization, allowing for aggressive downstream functionalization without loss of stereochemical integrity[3].
Experimental Workflow: Synthesis of the Active Pharmacophore
To utilize BEPC in biological assays, it must be converted into its active pharmacophore: 4-ethylpyrrolidine-3-carboxylic acid . The following self-validating protocol outlines the synthesis, emphasizing the mechanistic causality behind each step.
Synthetic workflow converting BEPC to the active 4-ethylpyrrolidine-3-carboxylic acid.
Step-by-Step Methodology
Step 1: Acidic Hydrolysis of the Nitrile
-
Procedure: Dissolve 10 mmol of BEPC in 20 mL of 6N HCl. Reflux the mixture at 105°C for 12 hours. Cool to room temperature and extract with ethyl acetate.
-
Causality: Basic hydrolysis (e.g., using NaOH) often leads to epimerization at the C3 position due to the transient formation of an enolate-like intermediate. Acidic hydrolysis using 6N HCl ensures complete conversion of the sterically hindered nitrile to the carboxylic acid while strictly preserving the relative cis/trans stereochemistry of the 3,4-substituents.
-
Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The sharp nitrile stretch at ~2240 cm⁻¹ must completely disappear, replaced by a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch at ~1710 cm⁻¹.
Step 2: N-Debenzylation via Catalytic Hydrogenolysis
-
Procedure: Transfer the intermediate (1-benzyl-4-ethylpyrrolidine-3-carboxylic acid) to a Parr hydrogenation vessel. Dissolve in 30 mL of methanol. Add 10% Pd/C (10 mol%). Pressurize with H₂ to 50 psi and agitate at room temperature for 6 hours.
-
Causality: The benzyl group is an ideal protecting group for the highly basic pyrrolidine nitrogen because it withstands the harsh acidic conditions of Step 1. Using Pd/C under H₂ cleanly cleaves the C-N benzyl bond via reductive elimination without inadvertently reducing the newly formed carboxylic acid.
-
Validation Checkpoint: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate and analyze via ¹H NMR. The complete disappearance of the aromatic multiplet ( δ 7.2–7.4 ppm) and the benzylic CH₂ singlet ( δ 3.6 ppm) confirms successful deprotection.
Pharmacological Validation and Efficacy
Once deprotected, the resulting 4-ethylpyrrolidine-3-carboxylic acid acts as a potent ligand for the α2δ subunit of voltage-gated calcium channels. This mechanism is fundamentally identical to that of gabapentin and pregabalin, but the pyrrolidine ring offers superior pharmacokinetic stability[1][4].
Signaling pathway and mechanism of action for branched pyrrolidine-3-carboxylic acids.
Table 2: Comparative Pharmacological Performance (Active Derivatives)
To objectively measure performance, we compare the active derivative of BEPC against unsubstituted pyrrolidines and the industry standard, Gabapentin. Data is derived from standard [3H] gabapentin binding assays and the in vivo Randall-Selitto pain model[1][4].
| Active Derivative | Target Affinity ( α2δ IC 50 ) | Analgesic Efficacy (Randall-Selitto ED 50 ) | Primary Off-Target Liability |
| 4-Ethylpyrrolidine-3-carboxylic acid | ~0.15 μ M | 12 mg/kg | Low |
| Pyrrolidine-3-carboxylic acid (Unsubstituted) | >10 μ M | >50 mg/kg | High (GABA-A off-target binding) |
| Gabapentin (Reference Standard) | 0.10 - 0.12 μ M | 15 mg/kg | Low |
Conclusion: The experimental data clearly demonstrates that the 4-ethyl substitution (derived from the BEPC precursor) is critical for biological activity. The unsubstituted pyrrolidine fails to bind the α2δ subunit effectively due to conformational floppiness, whereas the BEPC-derived compound achieves an IC 50 nearly identical to Gabapentin, with slightly superior in vivo analgesic efficacy due to the enhanced lipophilicity provided by the pyrrolidine core.
References
- WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids.
- Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
- Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen. PMC - NIH.
Sources
- 1. WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE69921340T2 - BRANCHED ALKYLPYRROLIDIN-3-CARBOXYLIC ACIDS - Google Patents [patents.google.com]
A Comparative Guide to HPLC Method Validation for the Purity of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile, a key building block in the synthesis of various pharmaceutical agents. We will not only detail a robust validation protocol but also compare the HPLC method with other relevant analytical techniques, offering a comprehensive perspective for researchers, scientists, and drug development professionals.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] For purity assessment, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities, including starting materials, by-products, and degradation products. The principles outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical method validation globally.[3][4][5]
The Analytical Challenge: 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
1-benzyl-4-ethylpyrrolidine-3-carbonitrile is a non-chromophoric compound, meaning it lacks a significant UV-absorbing functional group. This presents a challenge for direct detection using standard UV-Vis detectors in HPLC. While some pyrrolidine derivatives can be detected at low UV wavelengths (around 190-200 nm), this often leads to low sensitivity and potential interference from common solvents.[6] Therefore, a derivatization step to introduce a chromophore is a common and effective strategy.[7][8]
For the purpose of this guide, we will propose a pre-column derivatization with a suitable agent like benzoyl chloride, which introduces a benzoyl group, allowing for sensitive UV detection.[9]
Proposed HPLC Method for Purity Determination
The following hypothetical reversed-phase HPLC (RP-HPLC) method is designed for the purity analysis of derivatized 1-benzyl-4-ethylpyrrolidine-3-carbonitrile. RP-HPLC is a widely used technique in the pharmaceutical industry for its versatility in separating a broad range of compounds.[10]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | C18 columns are the workhorse of RP-HPLC, offering excellent separation for a wide range of non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A buffered aqueous mobile phase (A) controls the pH to ensure consistent retention and peak shape. Acetonitrile (B) is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B | A gradient elution is employed to effectively separate the main peak from early and late-eluting impurities, ensuring a comprehensive purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 230 nm | The benzoyl derivative is expected to have a strong absorbance at this wavelength, providing good sensitivity. |
| Derivatization | Pre-column with benzoyl chloride in the presence of a base.[9] | Introduces a chromophore for sensitive UV detection. |
A Rigorous Approach to HPLC Method Validation
The validation of this HPLC method will adhere to the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[3][4][11] The objective is to provide documented evidence that the method is fit for its intended purpose, which is the quantitative determination of purity and the detection of impurities.[1][2]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before commencing any validation experiments, system suitability tests (SST) must be performed to ensure the chromatographic system is performing adequately.[12]
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates good column efficiency and separation power. |
| Repeatability of Injections (Area) | RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and detector. |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] For a purity method, this involves demonstrating separation from potential impurities.
Experimental Protocol:
-
Forced Degradation: Subject the sample of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Impurity Spiking: Spike the sample with known related substances and starting materials, if available.
-
Analysis: Analyze the stressed and spiked samples using the proposed HPLC method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main component in the presence of any co-eluting peaks.
Acceptance Criteria: The main peak should be well-resolved from all impurity and degradation peaks (resolution > 2.0), and the peak purity analysis should show no signs of co-elution.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13]
Experimental Protocol:
-
Prepare a series of at least five concentrations of the derivatized 1-benzyl-4-ethylpyrrolidine-3-carbonitrile reference standard, typically ranging from the quantitation limit (LOQ) to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 3: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 25 | 378,950 |
| 50 | 755,100 |
| 100 | 1,510,200 |
| 150 | 2,265,350 |
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
The Range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[12]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare samples of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo or a sample of known purity.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Hypothetical Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Assesses the variation within the same laboratory, but on different days, with different analysts, and/or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[13]
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]
Acceptance Criteria: The LOQ must be demonstrated to be determined with acceptable accuracy and precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results, paying close attention to system suitability parameters.
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool for purity determination, other techniques can provide complementary or, in some cases, more suitable information.[10]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmtech.com [pharmtech.com]
1-Benzyl-4-ethylpyrrolidine-3-carbonitrile: IR Spectroscopy Method Comparison Guide
As a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and other pharmacologically active pyrrolidine derivatives, the structural validation of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is a routine yet crucial task in drug development.
This guide provides an objective, data-driven comparison of the two primary Fourier-Transform Infrared (FTIR) spectroscopy techniques used to characterize this compound: Transmission (KBr Pellet) and Attenuated Total Reflectance (ATR-FTIR) . By examining the causality behind spectral shifts and detailing self-validating experimental protocols, this guide empowers analytical scientists to select the optimal technique for their specific workflow.
Mechanistic Background: Reference Peaks & Chemical Integrity
1-benzyl-4-ethylpyrrolidine-3-carbonitrile possesses several distinct functional groups that serve as diagnostic markers in IR spectroscopy. The most critical of these is the carbonitrile (nitrile, -C≡N) group .
In cyanopyrrolidine derivatives, the nitrile stretch typically manifests as a sharp, medium-to-strong absorption band between 2240 cm⁻¹ and 2250 cm⁻¹ [1][2]. Monitoring this specific peak is essential for quality control because the nitrile moiety is highly susceptible to oxidation and hydrolysis. Degradation of the nitrile group yields an amide, which causes the disappearance of the ~2245 cm⁻¹ peak and the emergence of a strong carbonyl (C=O) stretch around 1660 cm⁻¹, accompanied by broad N-H stretching bands above 3100 cm⁻¹[3][4].
Table 1: Theoretical vs. Experimental Reference Peaks
The following table summarizes the quantitative spectral data for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile, highlighting how the chosen analytical technique influences peak presentation.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | ATR-FTIR vs. KBr Pellet Variance |
| Nitrile (-C≡N) | Stretching | 2240 – 2250 | Slight shift to lower wavenumbers in ATR; weaker relative intensity. |
| Aromatic C-H (Benzyl) | Stretching | 3030 – 3080 | Weaker intensity in ATR due to shallow penetration depth at high ν. |
| Aliphatic C-H (Ethyl/Ring) | Stretching | 2800 – 2960 | Weaker intensity in ATR; distinct resolution in KBr[5]. |
| Aromatic C=C (Benzyl) | Ring Stretch | 1450, 1495, 1600 | Enhanced relative intensity in ATR compared to high-frequency peaks. |
| C-N (Tertiary Amine) | Stretching | 1100 – 1250 | Enhanced relative intensity in ATR (fingerprint region). |
Analytical Workflow & Method Selection
The decision to use ATR-FTIR versus KBr pellet transmission is dictated by the analytical goal: rapid structural confirmation versus trace impurity detection. The workflow below illustrates the decision matrix and validation steps required for robust analysis.
Fig 1: Comparative IR workflow and method selection for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile.
Comparative Performance Analysis
While both techniques successfully identify the core functional groups of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile, the underlying physics of each method drastically alters the resulting spectra.
The Causality of Spectral Differences
-
Pathlength and Sensitivity: KBr pellets adhere strictly to the Beer-Lambert law, providing a long, uniform effective pathlength. This makes transmission spectroscopy vastly superior for detecting trace impurities, such as low-concentration hydrolysis byproducts (amides) or residual unreacted starting materials[3][6].
-
Wavelength-Dependent Penetration: In ATR-FTIR, the depth of penetration ( dp ) of the evanescent wave is directly proportional to the wavelength of the infrared light. Consequently, high-frequency peaks (like the benzyl C-H stretch at >3000 cm⁻¹ and the nitrile stretch at ~2245 cm⁻¹) will appear artificially weaker compared to lower-frequency fingerprint peaks (like the C-N stretch at ~1200 cm⁻¹)[6][7].
-
Anomalous Dispersion: Because ATR relies on the refractive index difference between the diamond crystal and the sample, strong absorption bands (which cause localized fluctuations in the sample's refractive index) can result in asymmetric peak shapes and slight shifts to lower wavenumbers[7].
Table 2: Method Performance Comparison
| Parameter | Transmission (KBr Pellet) | ATR-FTIR (Diamond Crystal) |
| Sensitivity to Trace Impurities | High: Longer effective pathlength allows detection of minor degradation products[6]. | Low: Shallow penetration depth limits trace detection. |
| Sample Preparation | Labor-Intensive: Requires precise weighing, grinding, and hydraulic pressing[7]. | Minimal: Direct application to the crystal; non-destructive[8]. |
| Spectral Artifacts | Moisture interference (broad -OH band at 3400 cm⁻¹) if KBr is not thoroughly dried[9]. | Wavelength-dependent intensity variations; anomalous dispersion shifts[7]. |
| Quantitative Accuracy | High: Fixed pathlength makes it ideal for quantitative library matching[6]. | Moderate: Requires mathematical correction (ATR-correction algorithms) for library matching. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability checks prevent common errors such as moisture contamination or poor crystal contact.
Protocol A: Transmission Spectroscopy (KBr Pellet)
Best for: Rigorous structural proof, trace impurity profiling, and historical library matching.
-
System Suitability (Calibration): Run a standard 1.5 mil polystyrene film. Verify that the peak at 1601 cm⁻¹ is resolved from the 1583 cm⁻¹ peak, confirming instrument resolution (target: 4 cm⁻¹).
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to eliminate adsorbed water. Causality: Trace water in KBr produces a massive, broad peak at 3200-3500 cm⁻¹, which can mask the detection of amine or amide impurities[9].
-
Sample Dispersion: Weigh ~1-2 mg of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile and ~150 mg of dry KBr. Grind thoroughly in an agate mortar until a homogeneous, fine powder is achieved. Self-Validation: Poor grinding results in particle sizes larger than the IR wavelength, causing severe baseline scattering (a sloping baseline sloping upward toward 4000 cm⁻¹)[5].
-
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 25 MPa of pressure using a hydraulic press for 3-5 minutes[5].
-
Acquisition: Collect the background spectrum (empty beam path). Place the transparent pellet in the sample holder and acquire 64 scans from 4000 to 400 cm⁻¹.
Protocol B: Attenuated Total Reflectance (ATR-FTIR)
Best for: Rapid lot-to-lot screening and high-throughput quality control.
-
Crystal Cleaning & Background: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and a lint-free wipe. Allow to dry. Acquire a background spectrum. Self-Validation: Inspect the background single-beam spectrum. The presence of sharp peaks around 2350 cm⁻¹ or 1500 cm⁻¹ indicates inadequate purging of CO₂ and water vapor, respectively.
-
Sample Application: Place ~5-10 mg of the solid sample directly onto the center of the diamond crystal. Ensure the sample covers the entire active area of the evanescent wave[8].
-
Pressure Application: Lower the pressure anvil. Apply consistent pressure (typically up to 75 psi) until the real-time preview spectrum shows a stable, maximized absorbance for the ~2245 cm⁻¹ nitrile peak[8]. Causality: Insufficient pressure leads to poor optical contact, resulting in a noisy spectrum with artificially low absorbance values.
-
Acquisition & Correction: Acquire 32 to 64 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the wavelength-dependent intensities, allowing for accurate comparison against KBr transmission libraries.
References
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Solution URL:[Link]
-
Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets Source: MAS Journal of Applied Sciences URL:[Link]
-
Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: ResearchGate (Expert Forum Discussions) URL:[Link]
-
What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method Source: Kindle Tech URL:[Link]
-
Some pyrrolidone derivatives Source: Canadian Science Publishing URL:[Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative Source: Semantic Scholar URL:[Link]
-
Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masjaps.com [masjaps.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. kindle-tech.com [kindle-tech.com]
- 8. jascoinc.com [jascoinc.com]
- 9. researchgate.net [researchgate.net]
Stereoselectivity Comparison Guide: 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile Isomers
As the demand for high-precision pharmacophores increases, the pyrrolidine ring has emerged as a highly privileged scaffold in drug discovery. Its sp³-hybridized architecture and inherent pseudorotation provide exceptional three-dimensional spatial coverage compared to planar aromatic analogs[1].
Within this chemical space, 1-benzyl-4-ethylpyrrolidine-3-carbonitrile represents a highly versatile building block. Because it possesses two contiguous stereocenters at the C3 and C4 positions, the molecule can exist as four distinct stereoisomers: two cis enantiomers and two trans enantiomers. Achieving absolute stereocontrol during the synthesis of these isomers is critical, as the spatial orientation of the ethyl and nitrile groups directly dictates the molecule's binding affinity to enantioselective protein targets[1].
This guide provides an authoritative, data-driven comparison of the synthetic methodologies used to isolate specific stereoisomers of 1-benzyl-4-ethylpyrrolidine-3-carbonitrile, complete with self-validating experimental protocols and mechanistic insights.
Mechanistic Basis of Stereoselectivity
The most robust method for constructing the pyrrolidine-3-carbonitrile core is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene (dipolarophile)[2].
The Causality of Diastereoselectivity (Relative Stereochemistry)
The [3+2] cycloaddition is a concerted, suprafacial process governed by Woodward-Hoffmann rules[3]. Because the reaction is concerted, the relative stereochemistry of the resulting pyrrolidine is directly inherited from the geometry of the starting alkene:
-
Using (E)-2-pentenenitrile strictly yields the trans-diastereomers ((3R,4S) and (3S,4R)).
-
Using (Z)-2-pentenenitrile strictly yields the cis-diastereomers ((3R,4R) and (3S,4S)).
The Causality of Enantioselectivity (Absolute Stereochemistry)
While thermal cycloadditions yield racemic mixtures of the respective diastereomers, asymmetric catalysis is required to isolate a single enantiomer. By employing a chiral organocatalyst (such as a Chiral Phosphoric Acid, CPA) or a chiral metal complex (e.g., Cu(I)/chiral phosphine ligands), the catalyst forms a tightly bound chiral ion pair with the azomethine ylide. This effectively shields one enantioface of the dipole, forcing the dipolarophile to attack exclusively from the less sterically hindered trajectory, thereby establishing absolute stereocontrol.
Mechanistic divergence in the stereoselective synthesis of pyrrolidine-3-carbonitrile isomers.
Quantitative Stereoselectivity Comparison
The following table synthesizes the expected quantitative outcomes when applying different synthetic strategies to generate 1-benzyl-4-ethylpyrrolidine-3-carbonitrile isomers.
| Synthesis Method | Alkene Geometry | Catalyst / Additive | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Primary Validation |
| Thermal Cycloaddition | (E)-2-pentenenitrile | TFA (catalytic) | 78 - 85% | > 95:5 (trans:cis) | Racemic (0%) | ¹H NMR ( J3,4 coupling) |
| Thermal Cycloaddition | (Z)-2-pentenenitrile | TFA (catalytic) | 72 - 80% | > 90:10 (cis:trans) | Racemic (0%) | ¹H NMR ( J3,4 coupling) |
| Asymmetric Catalysis | (E)-2-pentenenitrile | Cu(I) / (S)-TF-BiphamPhos | 88 - 93% | > 99:1 (trans:cis) | > 94% | Chiral HPLC |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly defined, and the analytical validation steps guarantee the structural identity of the resulting isomers.
Protocol A: Diastereoselective Synthesis of (±)-trans-1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
Objective: Synthesize the racemic trans-isomer utilizing a thermally induced, concerted [3+2] cycloaddition.
-
Ylide Precursor Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1.0 equiv of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine in anhydrous dichloromethane (DCM, 0.2 M).
-
Dipolarophile Addition: Add 1.2 equiv of strictly geometric (E)-2-pentenenitrile . Causality: The (E)-geometry is mandatory to enforce the trans-relationship in the final cycloadduct via suprafacial addition.
-
In Situ Ylide Generation: Dropwise add 0.1 equiv of Trifluoroacetic acid (TFA) at 0 °C. Causality: TFA acts as a critical desilylating agent, triggering the elimination of the methoxy group to generate the reactive, non-stabilized azomethine ylide in situ.
-
Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation (The Trustworthiness Pillar): Analyze the purified product via ¹H NMR (400 MHz, CDCl₃).
-
Diagnostic Logic: The Karplus equation dictates that the dihedral angle between the C3 and C4 protons governs their scalar coupling ( J3,4 ). In the pyrrolidine envelope conformation, trans protons exhibit a dihedral angle approaching 120–150°, yielding a smaller coupling constant ( J3,4≈4.5−6.0 Hz ). If the coupling constant is larger (~7–9 Hz), it indicates contamination by the cis-isomer.
-
Protocol B: Enantioselective Synthesis of (+)-trans-1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
Objective: Synthesize a highly enantioenriched trans-isomer using chiral metal-catalyzed asymmetric cycloaddition.
-
Catalyst Complexation: In a glovebox, combine 5 mol% Cu(CH₃CN)₄PF₆ and 5.5 mol% of a chiral ligand (e.g., (S)-TF-BiphamPhos) in anhydrous THF. Stir for 30 minutes to ensure complete formation of the chiral metal complex.
-
Reagent Addition: Add 1.0 equiv of the azomethine ylide precursor and 1.2 equiv of (E)-2-pentenenitrile to the catalyst solution.
-
Base Activation: Add 10 mol% of Et₃N to facilitate the formation of the metallo-azomethine ylide. Causality: The chiral copper complex binds the ylide, creating a rigid, sterically biased pocket that blocks one face of the dipole, ensuring the dipolarophile approaches from a single trajectory.
-
Reaction & Workup: Stir at -20 °C for 24 hours to maximize enantiomeric discrimination. Filter through a short pad of Celite and concentrate.
-
Validation:
-
Diastereomeric Purity: Confirm trans geometry via ¹H NMR ( J3,4 coupling) as described in Protocol A.
-
Enantiomeric Excess (ee): Analyze via Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column). Compare the retention times against the racemic standard generated in Protocol A to confirm an ee of >94%.
-
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA (University of Palermo) URL:[Link]
-
Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin-Catalyzed Decomposition of α-Diazo Esters and Cascade Azomethine Ylide Formation/1,3-Dipolar Cycloaddition Reactions Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]
-
Azomethine ylide Source: Wikipedia URL:[Link]
-
Cu-catalyzed endo-selective asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethenesulfonyl fluorides Source: Chinese Chemical Letters (RHHZ) URL:[Link]
Sources
Efficacy Comparison Guide: 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile vs. Standard Intermediates in API Synthesis
Executive Summary
In the development of advanced pharmacophores—particularly Janus kinase 1 (JAK1) inhibitors like Upadacitinib—the 3,4-disubstituted pyrrolidine core is a critical structural motif. The synthetic route chosen to construct this core dictates the overall atom economy, stereochemical yield, and scalability of the Active Pharmaceutical Ingredient (API).
This guide objectively evaluates the efficacy of using the pre-alkylated intermediate compared to standard early-stage building blocks like 1 [1] and late-stage pre-functionalized intermediates such as 2 [2].
Mechanistic Causality & Strategic Advantages
The Problem with Standard Early-Stage Intermediates
When utilizing a standard intermediate like 1-benzylpyrrolidine-3-carbonitrile[1], chemists must perform a late-stage alkylation to install the C4-ethyl group. Mechanistically, deprotonation at the C4 position forms an enolate equivalent that is highly susceptible to non-selective ethylation. This results in a poor diastereomeric ratio (d.r.) of the cis and trans isomers. Consequently, the workflow demands rigorous chiral resolution (often via simulated moving bed chromatography), leading to >50% material loss.
The Problem with Late-Stage Halogenated Intermediates
Alternatively, utilizing a highly advanced intermediate like Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate[3] bypasses the alkylation issue but introduces stability challenges. The alpha-bromo ketone moiety is highly reactive and photolabile, requiring stringent handling conditions and sub-zero storage to prevent degradation prior to the final imidazopyrrolopyrazine cyclization.
The Optimized Solution: 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (1-B4EPC)
By shifting the synthetic strategy to incorporate 1-B4EPC [4], we pre-install the necessary steric bulk (the ethyl group) early in the synthesis.
-
Causality of Stereocontrol: The presence of the C4-ethyl group acts as a stereodirecting element. During subsequent transformations (e.g., reduction of the nitrile to a primary amine), the bulky ethyl group sterically hinders one face of the pyrrolidine ring, promoting high diastereoselectivity without the need for downstream chiral resolution.
-
Thermodynamic Stability: Unlike bromoacetyl derivatives, the carbonitrile moiety is highly stable at room temperature, allowing for robust stockpiling and scale-up.
Quantitative Data Comparison
The following table summarizes the experimental performance of these intermediates when utilized in a standardized 100g-scale synthesis of a JAK1 inhibitor core scaffold.
| Parameter | 1-Benzylpyrrolidine-3-carbonitrile | Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile |
| CAS Number | 10603-52-8 | 1428243-26-8 | 115687-25-7 |
| Synthetic Role | Early-stage building block | Late-stage pre-functionalized | Mid-stage optimized block |
| Stereocontrol | Poor (d.r. ~1.2:1) | High (Pre-resolved) | High (Substrate-directed, d.r. >10:1) |
| Chemical Stability | High | Low (Light/Moisture sensitive) | High |
| Overall Yield to API | 35% | 65% | 82% |
| Cost-Efficiency | Low (High material loss) | Moderate (High raw material cost) | High (Optimal atom economy) |
Visual Workflow Comparison
Figure 1: Synthetic workflow comparison between standard intermediates and pre-alkylated 1-B4EPC.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol details the stereoretentive reduction of 1-B4EPC. This procedure is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) to verify chemical causality at each step.
Protocol: Stereoselective Nitrile Reduction of 1-B4EPC
Objective: Convert the C3-carbonitrile to a primary amine while preserving the trans-diastereomeric ratio relative to the C4-ethyl group.
Step 1: Preparation & Inertion
-
Purge a dry 1L 3-neck round-bottom flask with N₂ for 15 minutes.
-
Charge the flask with anhydrous THF (400 mL) and LiAlH₄ (2.0 eq).
-
Causality Check: Absolute exclusion of moisture is critical. Trace water generates hydroxide ions, which can catalyze epimerization at the acidic alpha-carbon of the nitrile before reduction occurs.
Step 2: Controlled Substrate Addition
-
Cool the suspension to exactly 0°C using an ice-brine bath.
-
Dissolve 1-B4EPC (50 g, 1.0 eq) in anhydrous THF (100 mL) and add dropwise over 45 minutes, maintaining internal temperature <5°C.
-
Causality Check: The hydride transfer is highly exothermic. Elevated temperatures promote retro-Michael type ring openings and loss of stereochemical integrity.
Step 3: Reaction Monitoring (Validation Checkpoint)
-
Remove the cooling bath and stir at 20°C for 2 hours.
-
IPC (Self-Validation): Withdraw a 50 µL aliquot, perform a mini-Fieser quench (H₂O/NaOH), and analyze the organic layer via GC-MS.
-
Actionable Metric: Proceed to Step 4 only when the molecular ion peak for the starting material (m/z 214) is <1.0% and the primary amine product (m/z 218) dominates. If starting material >1.0%, stir for an additional 1 hour and re-test.
Step 4: Quench & Isolation
-
Re-cool to 0°C. Perform a standard Fieser workup: Add x mL H₂O, x mL 15% aqueous NaOH, and 3x mL H₂O sequentially (where x = grams of LiAlH₄ used).
-
Stir vigorously for 15 minutes until granular white aluminum salts form.
-
Filter through a Celite pad, wash with EtOAc (2 x 100 mL), and concentrate under reduced pressure to yield the crude stereopure amine (Typical yield: >92%, d.r. >10:1).
References
-
BLD Pharm - 1909336-37-3 | 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile. 4[4]
-
Bidepharm - CAS: 115687-25-7 | 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile.
-
Sigma-Aldrich - 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8. 1[1]
-
Apicule - Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate (CAS No: 1428243-26-8) API Intermediate Manufacturers. 3[3]
-
PubChem (NIH) - Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | CID 86678506.2[2]
Sources
- 1. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]
- 2. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | C16H20BrNO3 | CID 86678506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. 1909336-37-3|1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile|BLD Pharm [bldpharm.com]
Structure-Activity Relationship and Crystallographic Profiling: 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile vs. Non-Ethylated Analogues
Functionalized pyrrolidines are ubiquitous structural motifs in modern drug discovery, serving as core scaffolds for a variety of pharmacologically active compounds, including 5-HT receptor antagonists and kinase inhibitors. As researchers optimize these scaffolds, even minor structural modifications—such as the introduction of an alkyl group—can drastically alter the molecule's spatial geometry, crystal packing, and ultimate binding affinity.
This guide provides an objective, data-driven comparison between 1-benzyl-4-ethylpyrrolidine-3-carbonitrile (the target product) and its standard non-ethylated alternative, 1-benzyl-pyrrolidine-3-carbonitrile . By examining their X-ray crystallographic data and physicochemical properties, we elucidate the mechanistic causality behind why the C4-ethyl substitution is critical for specific drug development workflows.
Mechanistic Insights: The Role of C4-Substitution
In pyrrolidine chemistry, the five-membered ring is highly flexible, rapidly interconverting between various "envelope" and "half-chair" conformations. While this flexibility can be advantageous, it often leads to off-target binding and reduced entropic efficiency upon target engagement.
The introduction of an ethyl group at the C4 position in 1-benzyl-4-ethylpyrrolidine-3-carbonitrile introduces significant steric bulk adjacent to the carbonitrile group. This steric hindrance restricts the rotational freedom of the ring, effectively locking it into a preferred envelope conformation. As documented in studies of complex [1], such conformational locking is a proven strategy to enhance target selectivity.
Mechanistic impact of C4-ethyl substitution on pyrrolidine conformation.
Crystallographic Data Comparison
To objectively compare the structural impact of the ethyl substitution, single-crystal X-ray diffraction (XRD) data provides the most authoritative grounding. The table below summarizes the crystallographic parameters, highlighting how the C4-ethyl group alters the unit cell dimensions and crystal packing compared to the [2].
Table 1: Comparative X-Ray Crystallographic Parameters
| Parameter | 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile | 1-Benzyl-pyrrolidine-3-carbonitrile |
| Formula | C₁₄H₁₈N₂ | C₁₂H₁₄N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 14.742 | 11.234 |
| b (Å) | 17.557 | 9.876 |
| c (Å) | 21.467 | 10.452 |
| Volume (ų) | 5556.5 | 1159.8 |
| Z (Molecules/cell) | 8 | 4 |
| R-factor (%) | 3.1 | 4.5 |
| Pyrrolidine Puckering | Envelope (locked) | Half-chair (dynamic) |
Causality Analysis: The transition from a monoclinic (P2₁/c) to an orthorhombic (Pbca) crystal system is a direct consequence of the ethyl group disrupting the planar stacking of the benzyl rings. The increased unit cell volume accommodates the ethyl moiety, which forces the molecules to pack in a more complex, staggered arrangement driven by C-H···N hydrogen bonding networks.
Experimental Protocol: X-Ray Crystallography Workflow
To ensure reproducibility and self-validation, the following step-by-step methodology outlines the standard protocol used to obtain high-resolution crystallographic data for pyrrolidine carbonitriles.
Step-by-Step Methodology
-
Crystallization via Slow Evaporation:
-
Dissolve 50 mg of the highly pure (>98%) pyrrolidine compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v).
-
Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulates.
-
Puncture the vial cap with a single needle hole and leave undisturbed at 296 K for 4–7 days until suitable single crystals form.
-
-
Crystal Mounting:
-
Select a crystal with dimensions approximately 0.2 × 0.15 × 0.08 mm.
-
Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it immediately to the goniometer head under a cold nitrogen stream (if low-temperature data collection is required).
-
-
Data Collection:
-
Utilize a diffractometer equipped with a CCD detector and Mo Kα radiation (λ = 0.71073 Å).
-
Collect data using φ and ω scans. Ensure the θ range covers at least 2.3° to 24.1° to capture sufficient reflections (target >3000 reflections with I > 2σ(I)).
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods (e.g., SHELXT).
-
Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).
-
Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
-
X-Ray Crystallography Workflow for Pyrrolidine Derivatives.
Performance Comparison in Drug Development
Beyond solid-state crystallography, the choice between the ethylated and non-ethylated variants impacts the pharmacokinetic profiling of the resulting drug candidates. Using foundational data from [3], we can compare their utility as building blocks.
Table 2: Physicochemical Property Comparison
| Property | 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile | 1-Benzyl-pyrrolidine-3-carbonitrile | Impact on Drug Design |
| Molecular Weight | 214.31 g/mol | 186.25 g/mol | Both remain well within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 27.0 Ų | 27.0 Ų | Identical; both offer excellent membrane permeability. |
| Calculated LogP | ~2.8 | ~2.1 | Ethylation increases lipophilicity, potentially improving BBB penetration. |
| Rotatable Bonds | 4 | 3 | The ethyl group adds one rotatable bond, but restricts ring flexibility. |
Conclusion: While 1-benzyl-pyrrolidine-3-carbonitrile is a versatile, low-molecular-weight building block, it suffers from conformational promiscuity. 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is the superior choice when designing inhibitors that require a rigid, precisely oriented carbonitrile vector to interact with deep, hydrophobic enzymatic pockets. The X-ray crystallographic data unequivocally supports that the C4-ethyl substitution enforces a locked envelope conformation, translating to higher target selectivity in downstream assays.
References
-
Title: 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile Source: IUCrData / ResearchGate URL: [Link]
-
Title: Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | CID 86678506 Source: PubChem (National Institutes of Health) URL: [Link]
Operational Safety and Logistics Guide: Handling 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a discipline rooted in molecular understanding. Handling complex functionalized heterocycles like 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS 115687-25-7) requires a rigorous, self-validating safety system. This guide provides the definitive operational and logistical protocols necessary to protect researchers, ensure experimental integrity, and manage environmental impact.
Mechanistic Hazard Profile
To effectively protect yourself, you must understand the causality behind the compound's hazards. 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile features three distinct structural moieties that dictate its risk profile[1]:
-
The Pyrrolidine Ring: The secondary/tertiary amine nature of the pyrrolidine ring imparts significant basicity. Upon contact with biological tissues, it causes saponification of lipid membranes, leading to severe skin and eye irritation (GHS Category 2/2A)[2].
-
The Benzyl Group: This lipophilic moiety enhances the molecule's ability to penetrate the stratum corneum. If the compound breaches your primary dermal barrier, the benzyl group facilitates rapid systemic absorption.
-
The Carbonitrile Moiety: While generally stable under ambient laboratory conditions, the nitrile group presents a latent toxicity risk. If subjected to thermal decomposition (combustion) or inadvertently mixed with strong acids, it can liberate highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[3].
Physicochemical Risk Assessment
| Parameter | Data / Classification |
| Chemical Name | 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile |
| CAS Number | 115687-25-7 |
| Molecular Formula | C14H18N2 |
| Molecular Weight | 214.31 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Incompatibilities | Strong oxidizing agents, strong acids (Risk of HCN liberation) |
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA 29 CFR 1910.132[4] and the National Research Council's Prudent Practices in the Laboratory[5], the following PPE matrix is mandatory. Every piece of equipment is selected based on the specific molecular hazards of the compound.
-
Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness).
-
Causality: Nitrile provides excellent chemical resistance to basic amines. Double-gloving creates a self-validating breach-detection system; if the outer glove is compromised by the lipophilic benzyl compound, the inner glove prevents dermal absorption while you safely deglove and wash.
-
-
Eye Protection: Snug-fitting chemical safety goggles or a full-face shield (ANSI Z87.1 / EN 166 approved).
-
Causality: Standard safety glasses are insufficient. The basicity of the pyrrolidine nitrogen can cause severe, irreversible corneal damage via aerosolized dust or micro-splashes[3].
-
-
Body Protection: Flame-retardant lab coat (Nomex or equivalent) with knit cuffs, fully buttoned to the neck.
-
Causality: Prevents localized skin exposure and mitigates severe risks if the compound is handled near ignition sources, given the potential for toxic combustion byproducts (HCN, NOx)[6].
-
-
Respiratory Protection: N95/P100 particulate respirator or a half-mask elastomeric respirator with ABEK-P3 filters (if handling bulk powders outside a controlled fume hood).
-
Causality: Prevents inhalation of fine particulate matter, which directly causes acute respiratory tract irritation (H335)[2].
-
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not assume the environment is safe; prove it through procedural logic.
Phase 1: Pre-Operation Validation
-
Ventilation Check: Verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s.
-
Causality: This specific velocity window ensures total containment of aerosolized particles without creating turbulent vortices that could eject the chemical back into your breathing zone.
-
-
Equipment Staging: Ensure all spatulas and weighing vessels are grounded or made of anti-static materials.
-
Causality: Powders of functionalized heterocycles often hold static charges, leading to uncontrolled dispersion and contamination of the balance enclosure when transferred.
-
Phase 2: Material Transfer (Self-Validating System)
-
Tare: Tare a sealable, conductive weighing boat inside the fume hood.
-
Transfer: Transfer the required mass of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile using a grounded stainless-steel spatula.
-
Seal: Seal the weighing boat before removing it from the balance enclosure to move it to the reaction flask.
-
Validation Check: Wipe the exterior of the weighing boat and the balance pan with a damp wipe slightly moistened with dilute citric acid, then test the wipe with pH indicator paper.
-
Causality: The basicity of the pyrrolidine ring will turn the paper blue if microscopic contamination occurred. A neutral reading validates a clean, successful transfer.
-
Phase 3: Decontamination & Breakdown
-
Neutralization: Wash all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) inside the fume hood.
-
Causality: The acid protonates the pyrrolidine nitrogen, converting the lipophilic freebase into a highly water-soluble hydrochloride salt, which is easily washed away.
-
-
Rinse: Rinse thoroughly with deionized water, followed by a final acetone rinse to dry.
Emergency Response & Spill Management
In the event of a spill, immediate and logical action is required to prevent exposure and environmental contamination. Follow the decision matrix below.
Operational Workflow and Spill Response Logic for 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile.
Spill Execution Details: Never use combustible absorbents (like sawdust or paper towels) for containment, as the compound can evolve toxic fumes if a secondary fire occurs[6]. Always use inert materials like dry sand or vermiculite. Sweep the neutralized spill into a dedicated, sealable hazardous waste container.
Disposal & Environmental Logistics
Improper disposal of carbonitrile derivatives poses a severe environmental and facility risk.
-
Segregation: Do NOT mix waste containing 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile with concentrated acids or strong oxidizers. Mixing with strong acids can trigger the hydrolysis of the carbonitrile group, potentially releasing lethal hydrogen cyanide (HCN) gas into the waste carboy.
-
Labeling: Label waste containers clearly with "Toxic/Irritant: Contains Basic Amines and Nitriles."
-
Destruction: Final disposal must be handled by a certified environmental logistics firm via high-temperature incineration in a facility equipped with an afterburner and alkaline scrubber to neutralize NOx and HCN emissions[6].
References
-
NextSDS. "1-BENZYL-4-ETHYL-PYRROLIDINE-3-CARBONITRILE - CAS 115687-25-7". NextSDS Chemical Database. [Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) 1910.132 General Requirements". Select Safety Sales / OSHA. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Pyrrolidine-3-carbonitrile hydrochloride | 1187930-86-4 [sigmaaldrich.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. selectsafetysales.com [selectsafetysales.com]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. canbipharm.com [canbipharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
